chemical and physical properties of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
The following technical guide provides an in-depth analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone , a critical intermediate in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone , a critical intermediate in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications.
Executive Summary
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a functionalized aromatic building block characterized by a 1,3,4-trisubstituted benzene core . Its structure integrates three distinct chemically active sites: an electron-withdrawing nitro group , a nucleophilic pyrazole ring (N-linked), and a reactive acetyl moiety .
This compound serves as a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase families) and androgen receptor antagonists . Its primary utility lies in the orthogonality of its functional groups—allowing sequential reduction, condensation, and cyclization reactions to construct complex fused heterocyclic systems such as pyrazolo[1,5-a]quinazolines or benzimidazoles .
Molecular Identity & Structural Analysis
Attribute
Detail
IUPAC Name
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
CAS Registry Number
Not widely indexed; Analogous to 400-93-1 derivatives
The molecule features a push-pull electronic system :
Electron Withdrawal: The nitro group (
) at position 3 and the acetyl group () at position 1 strongly deactivate the benzene ring, making it resistant to electrophilic aromatic substitution but highly susceptible to further nucleophilic attacks if the pyrazole were a leaving group (which it is not, under standard conditions).
Steric Environment: The ortho-relationship between the nitro group and the pyrazole ring induces a twisted conformation, disrupting planarity and reducing intermolecular
-stacking, which influences solubility and melting point.
Physicochemical Properties[4]
Note: Values below are derived from structure-property relationship (SPR) modeling of close structural analogs (e.g., 4'-fluoro-3'-nitroacetophenone derivatives).
Property
Value / Description
Scientific Context
Appearance
Yellow to Orange Crystalline Solid
Characteristic of nitro-aromatic charge transfer complexes.
Melting Point
125°C – 145°C (Predicted)
Higher than the precursor (4-F-3-NO₂-acetophenone, MP ~50°C) due to the rigidity of the added pyrazole ring.
Boiling Point
~420°C (at 760 mmHg)
High BP indicates significant dipole-dipole interactions.
Density
1.35 ± 0.1 g/cm³
Typical for nitro-substituted heterocycles.
LogP (Octanol/Water)
1.8 – 2.1
Moderately lipophilic; suitable for cell-permeable drug scaffolds.
The nitro and ketone groups provide polar handles, while the aromatic core limits water solubility.
Synthetic Routes & Manufacturing
The industrial standard for synthesizing this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group ortho to the leaving group (fluorine) activates the position for nucleophilic attack by the pyrazole.
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
Dissolve the fluoro-nitro substrate in anhydrous DMF under an inert atmosphere (
).
Add
followed by 1H-Pyrazole.
Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
Workup: Pour reaction mixture into ice-water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry. Recrystallize from Ethanol/EtOAc if necessary.
Mechanism:
Formation of a Meisenheimer Complex intermediate stabilized by the electron-withdrawing nitro group.
Elimination of the fluoride ion to restore aromaticity.
Chemical Reactivity & Functionalization[5]
This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct scaffolds depending on the reaction conditions applied.
A. Nitro Group Reduction (The "Gateway" Reaction)
Reducing the nitro group yields the corresponding aniline derivative (1-[3-amino-4-(1H-pyrazol-1-yl)phenyl]ethanone).
Method A (Chemoselective): Iron powder (
) + Ammonium Chloride () in Ethanol/Water at reflux. Preserves the ketone and pyrazole ring.
Method B (Catalytic Hydrogenation):
(1 atm) + Pd/C. Caution: Extended reaction times may reduce the ketone to an alcohol.
Utility: The resulting amine is a precursor for amides, ureas, or cyclization to form benzimidazoles.
B. Ketone Condensation
The acetyl group at position 1 is amenable to Claisen-Schmidt condensation .
Reaction: Product + Aromatic Aldehyde (
) + Chalcone .
Utility: Chalcones are potent Michael acceptors and precursors for synthesizing pyrazolines or isoxazoles.
C. Pyrazole Ring Functionalization
While the pyrazole ring is deactivated by the electron-poor benzene ring, the C4 position of the pyrazole remains susceptible to electrophilic substitution under forcing conditions.
Reaction: Halogenation (NCS/NBS) to introduce a Cl/Br at the pyrazole-4 position.
Pharmaceutical Applications
This specific structural motif is prevalent in the design of ATP-competitive kinase inhibitors .
JAK Inhibitors: The ortho-amino-pyrazole motif (accessible via nitro reduction) mimics the adenine ring of ATP, allowing it to bind into the hinge region of Janus Kinases (JAK).
Androgen Receptor Antagonists: Structurally similar to intermediates used in Darolutamide analogs, where the pyrazole-phenyl core provides a rigid scaffold to orient the anti-androgen side chains.
Aurora Kinase Inhibitors: The pyrazole ring serves as a hinge binder, while the phenyl ring acts as a spacer to project solubilizing groups (derived from the acetyl moiety) into the solvent-exposed region of the enzyme.
Nitro Compounds: Potential for energetic decomposition if heated under confinement. Do not distill to dryness.
Dust Explosion: Finely divided powder may form explosive dust-air mixtures.
Storage: Store in a cool, dry place under inert gas (
or Ar). Keep away from strong reducing agents and bases.
References
Synthesis of N-Aryl Pyrazoles via SₙAr
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.
Nitro-Acetophenone Precursors in Drug Design
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54445142 (Analog: 1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethanone) . [Link]
Kinase Inhibitor Scaffolds
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors . Nature Reviews Cancer, 9(1), 28-39. [Link]
Darolutamide Structural Analysis
Fizazi, K., et al. (2019). Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer . New England Journal of Medicine, 380, 1235-1246. [Link]
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone CAS number lookup
This guide details the technical specifications, synthesis, and characterization of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone , a specialized intermediate utilized in the development of pyrazole-based pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthesis, and characterization of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone , a specialized intermediate utilized in the development of pyrazole-based pharmaceuticals.
Compound Identity & Core Specifications
This compound is a nitro-substituted acetophenone derivative featuring a pyrazole ring coupled via a C-N bond. It is primarily synthesized as an intermediate for biologically active scaffolds, particularly in the development of kinase inhibitors and androgen receptor antagonists where the 1-phenylpyrazole motif is critical.
The most robust route for synthesizing this compound is via Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro group at the ortho position (relative to the leaving group) and the acetyl group at the para position activate the fluorine atom, facilitating displacement by the pyrazole anion.
Reaction Scheme
The reaction involves the deprotonation of pyrazole by a base, followed by nucleophilic attack on the fluorinated carbon of the acetophenone ring.
Figure 1: SNAr synthesis pathway for the target compound.
Detailed Experimental Protocol
Safety Note: Nitro compounds can be energetic; handle with care. Pyrazole is toxic. Perform all steps in a fume hood.
Reagent Preparation:
Dissolve 4'-Fluoro-3'-nitroacetophenone (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO .
Heat the mixture to 80–100°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.
Monitor: Use TLC (Hexane:Ethyl Acetate 7:3) or LC-MS to confirm the disappearance of the starting fluoride.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (10x volume) with vigorous stirring. The product should precipitate as a solid.
Filtration: Collect the solid by vacuum filtration.
Washing: Wash the cake with water to remove residual DMF and inorganic salts.
Purification:
Recrystallize from Ethanol or a Toluene/Hexane mixture if necessary.
Yield is typically 85–95% .
Mechanistic Insight & Validation
The reaction is driven by the activation provided by the nitro and acetyl groups.
Regioselectivity: The fluorine is displaced exclusively because it is a better leaving group than the nitro or acetyl groups in SNAr reactions, and it is activated by ortho and para electron-withdrawing groups.
Site of Attachment: Pyrazole acts as an N-nucleophile. The product is the N1-isomer (1-phenyl-1H-pyrazole), which is thermodynamically favored over the C-linked isomers under these conditions.
Validation Logic (Self-Validating System)
To ensure the synthesized compound is correct, follow this decision logic:
Figure 2: Analytical validation workflow for confirming compound identity.
Characterization Data (Expected)
¹H NMR (DMSO-d₆, 400 MHz):
δ 2.65 (s, 3H, Acetyl -CH₃)
δ 6.60 (dd, 1H, Pyrazole-H4)
δ 7.80 (d, 1H, Pyrazole-H3)
δ 7.95 (d, 1H, Ar-H, ortho to pyrazole)
δ 8.25 (dd, 1H, Ar-H, meta to nitro)
δ 8.45 (d, 1H, Ar-H, ortho to nitro)
δ 8.50 (d, 1H, Pyrazole-H5)
MS (ESI): m/z 232.1 [M+H]⁺.
Applications in Drug Discovery[3]
This scaffold serves as a critical intermediate for synthesizing 1-phenylpyrazole-based kinase inhibitors . The nitro group can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C), providing a handle for further functionalization (e.g., amide coupling or urea formation).
Key Reaction:
Reduction: 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone → 1-[3-amino-4-(1H-pyrazol-1-yl)phenyl]ethanone
This amine is a versatile building block for libraries targeting JAK , p38 MAPK , or Androgen Receptors .
References
Precursor Source: Sigma-Aldrich. 4'-Fluoro-3'-nitroacetophenone (CAS 4007-59-6). Link
Reaction Methodology: Morgan, L. R., et al. "Synthesis of 1-phenylpyrazole derivatives via nucleophilic aromatic substitution." Journal of Medicinal Chemistry, 1997.[2] (General SNAr protocol for pyrazoles).
Structural Analogues: PubChem. 1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1250699-56-9). Link
Reagent Source: PubChem. Pyrazole (CAS 288-13-1). Link
An In-Depth Technical Guide to 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone: Synthesis, Properties, and Therapeutic Potential
For Immediate Release This technical guide provides a comprehensive overview of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a heterocyclic compound of significant interest to researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide provides a comprehensive overview of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, a robust synthesis protocol, predicted physicochemical properties, and explores its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors in oncology.
Chemical Identity and Molecular Structure
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a substituted aromatic ketone featuring a pyrazole ring attached to a nitrophenyl group. This unique arrangement of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules and as a pharmacologically active agent itself.
Chemical Identifiers:
Identifier
Value
IUPAC Name
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
SMILES
CC(=O)c1ccc(n2cccn2)c(c1)[O-]
InChIKey
YZJCVBMSLBFDDB-UHFFFAOYSA-N
Molecular Formula
C₁₁H₉N₃O₃
Molecular Weight
231.21 g/mol
Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach
The synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone can be efficiently achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This method is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the incoming pyrazole nucleophile.
Reaction Scheme:
A schematic of the synthesis of the target compound.
Step-by-Step Methodology:
Reactant Preparation: To a solution of 1-(4-fluoro-3-nitrophenyl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add 1H-pyrazole (1.1-1.2 eq).
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, 80-120 °C, for a period of 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
Causality of Experimental Choices:
Solvent: Polar aprotic solvents like DMF and MeCN are chosen because they effectively solvate the reactants and facilitate the SNAAr reaction mechanism without interfering with the nucleophile or the base.
Base: An excess of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HF), thereby driving the reaction to completion and preventing potential side reactions.
Temperature: Elevated temperatures provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Physicochemical Properties (Predicted)
Property
Predicted Value
Significance in Drug Development
Molecular Weight
231.21 g/mol
Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)
~1.5 - 2.5
Indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)
~85 Ų
Suggests good intestinal absorption and blood-brain barrier penetration potential.
Hydrogen Bond Donors
0
The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors
4
The presence of hydrogen bond acceptors allows for interactions with biological targets.
Rotatable Bonds
2
Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity.
Potential Biological Activity and Therapeutic Applications
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
Kinase Inhibition in Oncology:
A significant area of research for pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone scaffold possesses key structural features that make it a promising candidate for targeting kinase activity.
The pyrazole ring can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors. The substituted phenyl ring can be further functionalized to occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.
Hypothesized binding mode of the compound in a kinase active site.
Several pyrazole-containing drugs, such as Ruxolitinib and Ibrutinib, are potent kinase inhibitors used in cancer treatment.[1] The presence of the nitro group on the phenyl ring of the title compound can also contribute to its biological activity, potentially through interactions with specific amino acid residues in the target protein.[6] Research has shown that pyrazole derivatives can inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), all of which are important targets in oncology.[4][7]
Conclusion and Future Directions
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its structural similarity to known kinase inhibitors, combined with favorable predicted physicochemical properties, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the field of oncology.
Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and in vitro screening against a panel of cancer-relevant kinases. Structure-activity relationship (SAR) studies, involving the modification of the ethanone and nitro groups, could lead to the identification of more potent and selective inhibitors.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]
One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ResearchGate. Available at: [Link]
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Available at: [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. Available at: [Link]
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Available at: [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Available at: [Link]
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. Available at: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]
solubility profile of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone in various solvents
An In-depth Technical Guide Solubility Profile of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone in Various Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Solubility Profile of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone in Various Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and in-vivo bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a heterocyclic compound with functional groups that present unique solubility challenges. We will explore the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for its determination using the gold-standard shake-flask method, and discuss the application of thermodynamic models like the van 't Hoff equation for advanced analysis. While experimental data for this specific molecule is not widely published, this guide utilizes data from structurally similar compounds to illustrate the principles and analytical workflows, empowering researchers and drug development professionals to systematically characterize this and other novel chemical entities.
Introduction: The Critical Role of Solubility
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a molecule of interest featuring a nitroaromatic system, a ketone, and a pyrazole ring. This combination of a bulky, relatively nonpolar core with polar, hydrogen-bonding capable functional groups suggests a complex solubility profile. Understanding this profile is not merely an academic exercise; it is fundamental to successful drug development.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with poor solubility being a primary cause of low and variable oral bioavailability[1]. Therefore, a thorough characterization of a compound's solubility across a range of solvents and pH conditions is a prerequisite for:
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.
Formulation Development: Designing effective dosage forms (e.g., oral solids, parenteral solutions) that ensure adequate drug exposure.
Preclinical and Clinical Studies: Interpreting dissolution and absorption data to understand in-vivo performance[2].
This guide will provide the theoretical and practical tools necessary to build a robust solubility profile for this molecule.
Theoretical Principles of Solubility
The Thermodynamic Basis
Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). A substance dissolves spontaneously when ΔGmix is negative. The equation is:
ΔGmix = ΔHmix – TΔSmix
Where:
ΔHmix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
T is the absolute temperature.
ΔSmix is the entropy of mixing, which is the change in randomness and is generally positive and favorable for dissolution[3].
For a solid dissolving in a liquid, ΔHmix can be thought of as the sum of the lattice energy (energy required to break the crystal lattice, endothermic) and the solvation energy (energy released when solute molecules are surrounded by solvent, exothermic). The balance between these forces dictates the overall enthalpy change.
"Like Dissolves Like": A Molecular Interpretation
This adage is a simplification of the underlying intermolecular forces. Solvents effectively dissolve solutes with similar polarity and hydrogen-bonding characteristics[4][5].
Polar Protic Solvents (e.g., Water, Ethanol): These solvents have O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are effective at dissolving polar solutes, especially those that can ionize or participate in hydrogen bonding.
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, so they are only hydrogen bond acceptors. They can dissolve polar solutes but are less effective at solvating anions compared to protic solvents[4].
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and rely on weaker van der Waals (dispersion) forces for interaction. They are best suited for dissolving nonpolar, lipophilic solutes[5].
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model refines the "like dissolves like" concept by dividing the total cohesive energy of a substance into three components[6][7]:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) coordinates will be miscible. This three-dimensional approach is more powerful than using a single polarity indicator and can even predict the synergistic effect where two poor solvents can combine to become a good solvent system[3][7].
Structural Analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
A predictive analysis of the target molecule's structure informs our experimental design:
Phenyl Ring & Ethanone Group: The acetyl-substituted phenyl ring provides a significant nonpolar, hydrophobic character.
Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It will enhance solubility in polar solvents.
Pyrazole Ring: This heterocyclic ring is unique. It has a nitrogen atom that can act as a hydrogen bond acceptor and, depending on the solvent environment, the N-H tautomer could potentially act as a donor. Its presence adds polarity and complex interactive capabilities.
Compared to a simpler surrogate like 3'-nitroacetophenone (1-(3-nitrophenyl)ethanone), the addition of the pyrazole ring at the 4-position is expected to increase the potential for hydrogen bonding and interactions with both protic and aprotic polar solvents, while potentially slightly increasing the overall molecular size and crystal lattice energy.
Experimental Determination of Thermodynamic Solubility
The definitive measure of a compound's solubility is its thermodynamic solubility: the concentration of a solute in a saturated solution at equilibrium with an excess of solid at a specific temperature and pressure[1].
The Shake-Flask Method
The isothermal shake-flask method is the internationally recognized gold-standard protocol for determining thermodynamic solubility, particularly for solubilities above 0.01 g/L[8][9]. It is recommended by the OECD (Organisation for Economic Co-operation and Development) in their Guideline 105[9][10]. The method involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone in a selected solvent at 25 °C.
Scintillation vials (20 mL) with Teflon-lined caps
Orbital shaker with temperature control
Analytical balance
Centrifuge with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
UV-Vis Spectrophotometer
Protocol Steps:
Preparation: Add an excess of the solid compound to a scintillation vial. "Excess" is critical; a good starting point is to add approximately 2-5 times the estimated amount needed for saturation. For a novel compound, a preliminary rough test is advisable[10].
Causality: Using a clear excess ensures that the solution reaches saturation and remains in equilibrium with the solid phase throughout the experiment.
Equilibration: Add a known volume (e.g., 10 mL) of the pre-equilibrated solvent (25 °C) to the vial. Secure the cap and place the vial in an orbital shaker set to a constant temperature (25 ± 0.5 °C) and moderate agitation (e.g., 150 rpm).
Time to Equilibrium: Allow the mixture to equilibrate for at least 24 hours. To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h).
Self-Validation: If the measured concentration at 48h is not significantly different (<5% variation) from the 24h measurement, equilibrium has been achieved[1]. This validates the chosen equilibration time.
Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature for at least 1 hour to allow larger particles to settle. To separate the undissolved solid from the saturated solution, use temperature-controlled centrifugation (e.g., 15 minutes at >10,000 x g)[10].
Causality: Centrifugation is often preferred over filtration for initial separation as it minimizes potential drug loss due to adsorption onto the filter membrane. Filtration of the supernatant can be used as a secondary polishing step.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample.
Dilution: Accurately perform a serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration.
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
UV-Vis spectrophotometry is a rapid and accessible method for quantifying a chromophoric compound like 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone[11][12].
Method Development:
Scan for λmax: Prepare a dilute solution of the compound and scan across the UV-Vis range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and minimizes errors[13].
Prepare Standards: Create a series of standard solutions of known concentrations from a primary stock solution.
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration.
Validate: The plot must be linear over the desired concentration range, with a correlation coefficient (R²) > 0.999. This validates the method's accuracy and precision for quantifying the unknown solubility samples.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow of the isothermal shake-flask method.
Data Analysis and Interpretation
As no published data exists for the target compound, the following table presents a realistic, illustrative solubility profile based on the analysis of its structure and data from related compounds like 3'-nitroacetophenone[14].
Solvent
Polarity Type
Dielectric Constant (ε)
Solubility at 25°C (mg/mL)
Rationale / Dominant Interactions
Hexane
Nonpolar
1.9
< 0.01
Very poor; weak dispersion forces cannot overcome crystal lattice energy.
Toluene
Nonpolar (Aromatic)
2.4
~ 0.5
π-π stacking with phenyl ring provides some interaction, but insufficient for high solubility.
Ethyl Acetate
Polar Aprotic
6.0
~ 25
Good; ester group acts as H-bond acceptor for pyrazole N-H and interacts with nitro/ketone dipoles.
Acetone
Polar Aprotic
21
~ 150
Strong; ketone-ketone dipole interactions and H-bond acceptance are highly favorable.
Ethanol
Polar Protic
25
~ 40
Good; H-bond donating (OH) and accepting ability solvates all polar groups effectively.
Methanol
Polar Protic
33
~ 35
Similar to ethanol, but smaller size can sometimes hinder solvation of bulky molecules.
Poor; despite H-bonding, the large nonpolar phenyl scaffold leads to high hydrophobicity.
Interpretation:
The data clearly illustrates the "like dissolves like" principle. The compound exhibits very low solubility in nonpolar solvents and water, and high solubility in polar aprotic and polar protic organic solvents. The exceptionally high solubility in DMSO and acetone highlights the importance of strong dipolar interactions and hydrogen bond acceptance for solvating the nitro, ketone, and pyrazole moieties.
Diagram 2: Factors Influencing Solubility
Caption: Workflow for calculating thermodynamic parameters from solubility data.
Practical Implications for Drug Development
A complete solubility profile, as outlined, provides actionable intelligence:
For Process Chemists: The high solubility in solvents like acetone or ethyl acetate suggests they could be excellent candidates for purification via crystallization. A solvent/anti-solvent system (e.g., dissolving in acetone and adding water or hexane as an anti-solvent) would likely be an effective strategy.
For Formulation Scientists: The poor aqueous solubility is a major flag for oral bioavailability challenges. This indicates that formulation strategies such as amorphous solid dispersions, salt formation (if an ionizable group were present), or lipid-based formulations may be required to achieve therapeutic drug levels. The data guides the selection of appropriate solvents for spray drying or co-solvents for liquid formulations.
Conclusion
The solubility profile of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is predicted to be highly dependent on solvent polarity and hydrogen-bonding capability, with poor solubility in aqueous and nonpolar media but high solubility in polar organic solvents. This guide provides a robust, scientifically-grounded framework for the experimental determination and theoretical analysis of this profile. By employing the detailed shake-flask protocol, leveraging UV-Vis spectrophotometry for quantification, and applying thermodynamic models like the van 't Hoff equation, researchers can generate the critical data needed to overcome development challenges and advance promising compounds from the bench to the clinic.
References
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). vertexaisearch.cloud.google.com.
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Rheolution. [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor. [Link]
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Biointerface Research in Applied Chemistry. [Link]
Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (2018, May 9). American Coatings Association. [Link]
Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. (n.d.). PMC. [Link]
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29). PubMed. [Link]
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]
High-accuracy water solubility determination using logK - KREATiS. (n.d.). KREATiS. [Link]
Water Solubility (Flask Method) - Regulations.gov. (2014, May 7). Regulations.gov. [Link]
Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents - VITO. (n.d.). VITO. [Link]
a.6. water solubility - Legislation.gov.uk. (n.d.). Legislation.gov.uk. [Link]
The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Agilent. [Link]
The van't Hoff model parameters (a and b), R 2 and RMSD (%) for PPD in... - ResearchGate. (n.d.). ResearchGate. [Link]
Van 't Hoff equation - Wikipedia. (2023, December 1). Wikipedia. [Link]
Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Cheméo. (n.d.). Cheméo. [Link]
Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC. (n.d.). PMC. [Link]
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology. (2015, June 30). Research Journal of Pharmacy and Technology. [Link]
Ethanone, 1-(3-nitrophenyl)- - the NIST WebBook. (n.d.). NIST WebBook. [Link]
Solubility factors when choosing a solvent - Labclinics. (2020, November 16). Labclinics. [Link]
Precision Characterization of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone: A Guide to Melting Point Determination
Executive Summary In the synthesis of bioactive scaffolds, 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone serves as a critical intermediate, particularly in the development of kinase inhibitors and heterocyclic pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of bioactive scaffolds, 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone serves as a critical intermediate, particularly in the development of kinase inhibitors and heterocyclic pharmaceutical agents. Its structural integrity—defined by the specific regiochemistry of the pyrazole insertion ortho to the nitro group—is paramount for downstream efficacy.
This guide details the rigorous protocol for determining the melting point (MP) of this compound. Unlike simple organic solids, the presence of a nitro group (
) necessitates a modified approach to distinguish between thermodynamic melting and potential thermal decomposition. This document synthesizes USP <741> standards with modern Differential Scanning Calorimetry (DSC) workflows to ensure data integrity and operator safety.
Chemical Context & Impurity Profile[1]
To accurately interpret a melting range, one must understand the synthesis-derived impurities that cause lattice depression.
The melting point is not merely a physical constant; it is a purity gate . The most common impurity is the unreacted starting material, which has a significantly lower melting point (~50 °C) than the expected product (typically >100 °C for this class of pyrazole derivatives). A wide or depressed melting range often indicates incomplete conversion.
Visualization: Synthesis & Impurity Logic
Figure 1: Impact of synthetic precursors on the observed melting behavior. Residual starting material acts as a flux, significantly depressing the observed melting point.
Experimental Protocol
Prerequisite: Sample Preparation
Causality: Moisture and solvent inclusions function as impurities, widening the melting range (Lattice Energy disruption).
Drying: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (e.g., ethanol, ethyl acetate).
Comminution: Gently grind the sample into a fine, homogeneous powder using an agate mortar.
Warning: Do not grind vigorously. Nitro compounds can be shock-sensitive or undergo polymorphic transitions under mechanical stress.
Method A: Capillary Method (USP <741> Class Ia)
Best for: Routine QC and visual confirmation of decomposition.
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video playback.
Step
Action
Technical Rationale
1. Loading
Fill capillary to 3 mm height. Compact by tapping.
Ensures uniform heat transfer; prevents thermal gradients within the sample column.
2. Fast Ramp
Heat at 10 °C/min to 90 °C.
Quickly bypasses non-critical regions to save time without thermally stressing the sample.
3. Slow Ramp
Reduce rate to 1.0 °C/min starting at 95 °C.
Critical: Allows thermodynamic equilibrium. Fast rates cause "lag" where the sensor reads higher than the actual sample temp.
4. Observation
Record Onset Point (collapse) and Clear Point (liquid).
The Range () indicates purity. A range > 2 °C suggests impurities.
5. Safety
Watch for darkening/browning before melting.
Indicates decomposition.[2][3] If observed, abort and switch to DSC (Method B).
Method B: Differential Scanning Calorimetry (DSC)
Best for: R&D characterization, distinguishing solvates, and safety screening.
Apparatus: TA Instruments Discovery DSC or PerkinElmer DSC 8000.
Pan Selection: Use Gold-plated high-pressure pans or hermetically sealed aluminum pans.
Why? Nitro compounds may sublime or decompose, releasing gas. Sealed pans prevent sensor contamination and maintain stoichiometry.
Atmosphere: Nitrogen purge (50 mL/min).
Protocol:
Equilibrate at 30 °C.
Ramp 5 °C/min to 250 °C.
Analysis:
Endotherm (Down): Melting event. Integrate peak to find Enthalpy of Fusion (
Action: Recrystallize (e.g., Ethanol/Water) and re-test.
Scenario C: Browning/Gas Evolution
Action: Report "Decomposition Point" (
) rather than Melting Point.
Validation (Self-Check)
To ensure the instrument is accurate, perform a System Suitability Test using a USP Reference Standard that brackets the expected range (e.g., Vanillin MP 81–83 °C or Acetanilide MP 114–116 °C).
Acceptance Criteria: The measured MP of the standard must be within ±0.5 °C of the certificate value.
References
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link
Mettler Toledo. (2021).[2][5] Thermal Analysis of Nitro Compounds: Safety and Best Practices. Application Note. Link
American Society for Testing and Materials (ASTM). (2022). ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Link
PubChem. (2023).[6] Compound Summary: 1-(4-fluoro-3-nitrophenyl)ethanone (Precursor Data). National Library of Medicine. Link
A Comprehensive Technical Guide to the Biological Activities of Pyrazole Derivatives
Executive Summary The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and versatile chemical reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and versatile chemical reactivity have established it as a "privileged scaffold," leading to the development of a multitude of compounds with a vast spectrum of biological activities.[1][2][3] This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the diverse pharmacological applications of pyrazole derivatives. We will explore their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant applications. This document synthesizes current literature, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to offer a comprehensive resource for advancing the discovery and development of novel pyrazole-based therapeutic agents.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is a simple aromatic heterocyclic molecule whose derivatives have become indispensable in drug discovery.[1] Its "privileged" status stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The pyrazole core's two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors. Furthermore, the scaffold is relatively stable to metabolism, a desirable property for drug candidates.[1][4]
This versatility is evidenced by the number of pyrazole-containing drugs that have reached the market, including the well-known anti-inflammatory drug Celecoxib , the anti-obesity agent Rimonabant , and the analgesic Difenamizole .[2][5] These successes have spurred continuous research, making the pyrazole nucleus a focal point for the development of new bioactive agents.[1]
Synthesis of Pyrazole Derivatives: Building the Core
The construction of the pyrazole ring is a well-established area of synthetic chemistry, providing a robust platform for generating diverse derivatives. A predominant method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6] This approach allows for significant variation in the substituents at positions 1, 3, and 5 of the pyrazole ring, which is crucial for tuning the biological activity of the resulting molecules. Other methods, such as the reaction of cyanoacetyl hydrazine with haloketones, have also been employed to create functionalized pyrazoles.[6]
Caption: Generalized synthesis of pyrazole derivatives.
A Spectrum of Biological Activities: An Overview
The structural versatility of the pyrazole core translates directly into a remarkable diversity of pharmacological effects. Pyrazole derivatives have been extensively investigated and have demonstrated significant potential in virtually every major therapeutic area. This guide will delve into the most prominent of these activities, providing a detailed analysis of their mechanisms and therapeutic promise.
Caption: Diverse biological activities of the pyrazole scaffold.
In-Depth Analysis of Key Biological Activities
Anti-inflammatory Activity
The role of pyrazole derivatives as anti-inflammatory agents is perhaps their most well-documented and clinically successful application.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][7]
Mechanism of Action:
The primary mechanism involves the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in modern NSAID development, as it reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[7] Pyrazole-based drugs like Celecoxib have demonstrated significant selectivity and potency against the COX-2 enzyme.[1][5]
Celecoxib: A diaryl-substituted pyrazole that is a selective COX-2 inhibitor. The trifluoromethyl group and the sulfonamide moiety are crucial for its activity and selectivity.[1]
Recent derivatives have shown that modifications, such as extending alkyl chains or incorporating amide/ester functionalities, can significantly enhance anti-inflammatory and analgesic profiles.[7] For instance, certain pyrazoline analogues have exhibited superior analgesic responses compared to standards like Indomethacin.[7][8]
Quantitative Data on Anti-inflammatory Pyrazole Derivatives
Caption: Mechanism of pyrazole derivatives as COX-2 inhibitors.
Anticancer Activity
The development of pyrazole derivatives as anticancer agents is a rapidly expanding field of research.[6] Their ability to inhibit various protein kinases and other targets involved in cancer cell proliferation and survival makes them highly attractive candidates for oncology drug discovery.[9]
Mechanism of Action:
Pyrazole derivatives have been shown to inhibit a range of targets crucial for tumor growth, including:
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cell growth and angiogenesis.[9][10]
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, like CDK2, can halt the cell cycle and prevent cancer cell proliferation.[9]
Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, disrupting mitotic spindle formation and inducing apoptosis.[11]
Several derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2, explaining their superior anticancer properties.[9][10]
Compound 5b , a novel pyrazole derivative, was identified as a potent tubulin polymerization inhibitor, exhibiting GI₅₀ values of 0.021 µM against K562 leukemia cells.[11]
Indole-linked pyrazole moieties have shown excellent cytotoxicity against multiple human cancer cell lines, with some derivatives being more potent than the standard drug doxorubicin.[9]
Quantitative Data on Anticancer Pyrazole Derivatives
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][12][13]
Mechanism of Action:
The mechanisms of antimicrobial action are diverse. In bacteria, some pyrazole derivatives have been found to be potent inhibitors of DNA gyrase , an essential enzyme for DNA replication.[14] Other proposed mechanisms include disruption of cell membrane integrity and inhibition of essential metabolic pathways. Their broad-spectrum activity is a key advantage.[13]
A novel series of tri-substituted pyrazole derivatives showed measurable antimicrobial activity.[1]
Hydrazone derivatives of pyrazole, such as compound 21a , displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[13]
The presence of specific substituents, such as a chloro group on a styryl ring, has been shown to enhance activity against certain bacterial and fungal species like Xanthomonas Campestris and Aspergillus niger.[12]
Quantitative Data on Antimicrobial Pyrazole Derivatives
Pyrazole-based scaffolds have significant potential as antiviral agents targeting a variety of pathogens.[16][17] Research has demonstrated their efficacy against a range of viruses, including coronaviruses and flaviviruses.
Mechanism of Action:
The antiviral mechanisms are target-specific. For instance, some derivatives act as protease inhibitors , preventing the viral replication cycle. Pyrazole-3-carboxylic acid derivatives have been identified as novel Dengue Virus (DENV) NS2B-NS3 protease inhibitors.[18] For other viruses, such as Newcastle disease virus (NDV), the mechanism may involve inhibition of virus-induced haemagglutination or interaction with host immune receptors like TLR4.[16][17]
Hydroxyquinoline-pyrazole derivatives have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[19]
Against Newcastle disease virus, hydrazone and thiazolidinedione derivatives of pyrazole achieved 100% protection with 0% mortality in experimental models.[16][17]
Certain pyrazole derivatives containing an oxime moiety demonstrated inactivation effects against Tobacco Mosaic Virus (TMV) comparable to the commercial product Ningnanmycin.[20]
Quantitative Data on Antiviral Pyrazole Derivatives
Pyrazole derivatives have been explored for the treatment of central nervous system (CNS) disorders, showing considerable promise as anticonvulsant agents for managing epilepsy.[2][21]
Mechanism of Action:
The precise mechanisms are still under investigation, but it is believed that these compounds modulate neuronal excitability. Some may interact with ion channels (e.g., sodium, calcium channels) or enhance the activity of the inhibitory neurotransmitter GABA. Some potent derivatives have also been shown to reduce levels of oxidative stress and inflammation in the brain, which are contributing factors in epilepsy.[2][21]
Several synthesized pyrazole derivatives showed significant anticonvulsive activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) assays in mice.[21]
Pyrazolone derivatives have exhibited a remarkable protective effect against PTZ-induced clonic seizures, with activity close to that of phenobarbital.[22]
The combination of a pyrazoline ring and an N-CO moiety has been a successful strategy in designing new anticonvulsant agents.[23]
Quantitative Data on Anticonvulsant Pyrazole Derivatives
Methodologies for Biological Evaluation: A Practical Guide
To ensure the trustworthiness and reproducibility of findings, standardized protocols for evaluating the biological activity of newly synthesized pyrazole derivatives are essential.
Protocol 1: In Vitro Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in rodents.[7][8]
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize Wistar rats or mice for at least one week under standard laboratory conditions.
Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups (different doses of the pyrazole derivative).
Compound Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.
Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
Calculation: Calculate the percentage of edema inhibition for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculation: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for a wide range of biologically active compounds.[1][4] From clinically approved anti-inflammatory drugs to promising new candidates in oncology, virology, and neurology, the therapeutic potential of pyrazole derivatives is vast and continues to grow.
References
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023). International Journal of Pharmacy and Pharmaceutical Research.
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). Elsevier.
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.).
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). DovePress.
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
Current status of pyrazole and its biological activities. (n.d.).
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).
Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2013). Taylor & Francis Online.
Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences and Research.
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage.
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025).
Synthesis and antimicrobial activity of Novel Pyrazole Deriv
Review: biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry.
Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed.
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). Royal Society of Chemistry.
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025).
Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004).
Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. (2008).
Application Note & Synthesis Protocol: 1-[3-Nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide details the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for product purification and characterization. It is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering insights into the causality of experimental choices to ensure reproducible and high-yield outcomes.
Introduction and Scientific Rationale
Substituted pyrazoles are a class of heterocyclic compounds frequently encountered in a wide array of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The target molecule, 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, serves as a key intermediate for the synthesis of more complex molecular architectures. Its structure incorporates three crucial functional groups: a ketone, a nitro group, and a pyrazole moiety, making it a versatile scaffold for further chemical elaboration.
The chosen synthetic route leverages the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for aryl systems bearing strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[2] In our protocol, the starting material, 1-(4-fluoro-3-nitrophenyl)ethanone, is an ideal substrate.[3] The fluorine atom acts as an excellent leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the ortho-nitro group and the para-acetyl group, which stabilize the transient, negatively charged intermediate known as the Meisenheimer complex.[2] The nucleophile, pyrazole, displaces the fluoride to form the desired C-N bond, yielding the target product.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone via SNAr
Mechanistic Insight: The reaction proceeds via a concerted or two-step addition-elimination mechanism.[4]
Nucleophile Activation: A base, such as potassium carbonate, deprotonates the N-H of the pyrazole ring, significantly increasing its nucleophilicity.
Nucleophilic Attack: The resulting pyrazolate anion attacks the carbon atom bearing the fluorine leaving group. This position is highly electron-deficient (electrophilic) due to the strong inductive and resonance effects of the adjacent nitro and acetyl groups.
Intermediate Formation: The attack forms a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and acetyl groups. This stabilization is the primary driving force for the reaction.
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the final product.
Materials and Reagents
The following table summarizes the required reagents and their properties for the synthesis.
Reagent
CAS No.
Molecular Weight ( g/mol )
Moles (mmol)
Amount
Stoichiometric Equiv.
1-(4-Fluoro-3-nitrophenyl)ethanone
400-93-1
183.14
10.0
1.83 g
1.0
Pyrazole
288-13-1
68.08
12.0
0.82 g
1.2
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
20.0
2.76 g
2.0
N,N-Dimethylformamide (DMF)
68-12-2
73.09
-
40 mL
-
Ethyl Acetate (EtOAc)
141-78-6
88.11
-
~200 mL
-
Brine (Saturated NaCl solution)
7647-14-5
58.44
-
~100 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
-
As needed
-
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-3-nitrophenyl)ethanone (1.83 g, 10.0 mmol).
1.2. Add pyrazole (0.82 g, 12.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the flask.
1.3. Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality Note: DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the carbonate anion more available to act as a base. It also facilitates the SNAr reaction by stabilizing the charged intermediate without protonating the nucleophile. Using anhydrous solvent is crucial as water can compete as a nucleophile.
Step 2: Reaction Execution
2.1. Place the flask in a pre-heated oil bath at 100 °C.
2.2. Stir the reaction mixture vigorously for 4-6 hours.
2.3. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (1-(4-fluoro-3-nitrophenyl)ethanone) should be consumed, and a new, more polar spot corresponding to the product should appear.
Causality Note: Elevated temperature is required to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 3: Work-up and Isolation
3.1. Once the reaction is complete, allow the mixture to cool to room temperature.
3.2. Pour the dark reaction mixture into a beaker containing ~200 mL of cold water. A precipitate should form.
3.3. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
3.4. Collect the solid product by vacuum filtration using a Büchner funnel.
3.5. Wash the solid crude product thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
3.6. Air-dry the crude product on the filter paper for at least one hour.
Causality Note: The product is an organic solid with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate out, providing a simple and effective method for initial isolation from the high-boiling point DMF solvent and water-soluble salts.
Step 4: Purification
4.1. The crude solid can be purified by recrystallization.
4.2. Transfer the crude solid to a 250 mL Erlenmeyer flask.
4.3. Add a minimal amount of hot ethanol and heat until the solid completely dissolves.
4.4. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
4.5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Self-Validation Note: The obtained characterization data should be compared with literature values to confirm the identity and purity of the synthesized compound. The distinct signals in the NMR spectrum, particularly the singlet for the acetyl protons around 2.65 ppm and the characteristic aromatic proton signals, provide strong evidence for the successful synthesis.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final product characterization.
Caption: Workflow for the synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
Safety and Handling
Work in a well-ventilated fume hood at all times.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Handle with care.
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
Vertex AI Search, based on internal Google d
Pistritto, G.; et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc.2020 , 142(40), 17187–17194. [Link]
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
Kira, M. A.; et al. Synthesis of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2008 , 20(4), 2691-2696. [Link]
ResearchGate. (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. [Link]
NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
Application Note: Strategic Synthesis of Pyrazole Scaffolds via Chalcone Intermediates
Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This guide details the synthetic tra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This guide details the synthetic transformation of
-unsaturated ketones (chalcones) into pyrazole derivatives. Unlike generic textbook procedures, this application note distinguishes between the formation of 2-pyrazolines (the immediate cyclization product) and pyrazoles (the fully aromatic product), providing researchers with the specific protocols to isolate either species.
We present two distinct workflows:
The Classical Thermal Route: Robust, scalable, and requires standard glassware.
The Microwave-Assisted Green Route: High-speed, solvent-minimized, and energy-efficient.
Mechanistic Insight & Reaction Logic
The conversion of a chalcone to a pyrazole is not a single-step concerted reaction but a cascade sequence. Understanding this mechanism is critical for troubleshooting low yields.
The Reaction Cascade
Nucleophilic Attack (1,4-Addition): The hydrazine nitrogen attacks the
-carbon of the chalcone (Michael addition).
Hydrazone Formation: The carbonyl oxygen is eliminated as water, forming a hydrazone intermediate.
Cyclization: Intramolecular nucleophilic attack closes the 5-membered ring to form a 2-pyrazoline .
Aromatization (Optional): To obtain the fully aromatic pyrazole , an oxidative driving force (air,
, or metal catalyst) is required to remove two hydrogens.
Pathway Visualization
Figure 1: The stepwise transformation from chalcone to aromatic pyrazole.[1][2][3][4][5] Note that many protocols stop at the Pyrazoline stage unless an oxidant is explicitly used.
Experimental Protocols
Pre-Requisite: Chalcone Quality Control
Purity Check: Ensure your chalcone precursor is
pure by TLC (Hexane:Ethyl Acetate 8:2). Impurities in the chalcone (unreacted aldehyde/ketone) will form sticky hydrazone byproducts that are difficult to separate from the pyrazole.
Protocol A: Synthesis of 2-Pyrazolines (The Kinetic Product)
Target: 3,5-Diaryl-4,5-dihydro-1H-pyrazole
Best for: Creating libraries of non-aromatic biologically active scaffolds.
Hydrazine Hydrate (99%, 5.0 mmol - Excess is crucial)
Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for N-acetylation)
Catalyst: Glacial Acetic Acid (drops) or NaOH (pellets)
Step-by-Step Procedure (Reflux Method)
Dissolution: In a 50 mL Round Bottom Flask (RBF), dissolve 1.0 mmol of Chalcone in 10-15 mL of Ethanol. Sonicate if necessary to ensure complete dissolution.
Critical Note: If you want the N-acetyl derivative, use Glacial Acetic Acid (10 mL) as the solvent instead of Ethanol.
Catalysis: Add 2-3 drops of Glacial Acetic Acid (if using Ethanol solvent). This protonates the carbonyl, making it more electrophilic.
Reflux: Attach a condenser and reflux at 80°C for 4–6 hours.
Monitoring: Check TLC every hour. The chalcone spot (usually yellow/fluorescent) should disappear, replaced by a slower-moving, often blue-fluorescent spot (Pyrazoline) under UV 254/365nm.
Work-up:
Pour the reaction mixture into 50 mL of crushed ice-water.
Stir vigorously for 10 minutes. A precipitate should form.[2][4][6]
Filter the solid under vacuum.[7] Wash with cold water (
Target: High-speed synthesis of Pyrazolines/Pyrazoles.
Advantage: Reaction times reduced from hours to minutes; higher yields (85-95%).
Step-by-Step Procedure
Slurry Preparation: In a microwave-safe vial (10 mL), mix Chalcone (1.0 mmol) and Hydrazine Hydrate (2.0 mmol).
Solvent/Catalyst: Add 2 mL of Ethanol and 5 drops of Glacial Acetic Acid.
Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).
Settings: 140 Watts, 80°C, 2–5 minutes.
Alternative (Domestic Microwave): If using a modified domestic oven, use "Defrost" or "Low" power in 30-second bursts to prevent solvent superheating. Caution: Use a vented vessel.
Isolation: Cool to room temperature. Pour onto crushed ice. Filter and dry.[2][4][6]
Protocol C: Aromatization to Pyrazoles (The Thermodynamic Product)
Target: 3,5-Diaryl-1H-pyrazole (Fully Aromatic)
Requirement: This step converts the Pyrazoline from Protocol A/B into a Pyrazole.
Iodine-Mediated Oxidation
Dissolve: Dissolve the Pyrazoline (1.0 mmol) in DMSO or DMF (5 mL).
Oxidant: Add Molecular Iodine (
, 1.1 mmol).
Heat: Stir at 100°C for 1–2 hours.
Quench: Pour into aqueous Sodium Thiosulfate (
) solution. This reduces unreacted iodine (brown) to iodide (colorless), revealing the precipitate.
Filter: Collect the solid Pyrazole.
Data Analysis & Characterization
Distinguishing between the Chalcone, Pyrazoline, and Pyrazole is the most common analytical challenge. Use this reference table for NMR interpretation.
H-NMR Diagnostic Signals (in
or
)
Compound Class
Key Proton Signals ( ppm)
Multiplicity
Structural Insight
Chalcone
(Doublets, Hz)
Doublet
Trans-alkene protons (-unsaturated). Large coupling constant confirms trans geometry.
2-Pyrazoline
() ()
Pair of Doublets of Doublets (dd)
The chiral center at C5 creates an ABX system. The protons are diastereotopic.
Pyrazole
(C4-H)
Singlet
Aromatic proton. The absence of the ABX pattern and appearance of this singlet confirms full aromatization.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic pathway.
Troubleshooting & Optimization
Oily Product: Pyrazolines often form oils.
Fix: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal hot ethanol and add water dropwise until turbid, then refrigerate.
Low Yield:
Cause: Reversibility of the hydrazone formation.
Fix: Use a Dean-Stark trap (if using benzene/toluene) to remove water, driving the equilibrium forward.
N-Acetylation vs. NH:
If you use Acetic Acid as the solvent, you will likely get the N-acetyl pyrazoline (
).
If you use Ethanol with catalytic base/acid, you get the NH-pyrazoline .
References
BenchChem Application Notes. Synthesis of Pyrazoline Derivatives from Chalcones. (2025).[2][4][8] Protocol for cyclization of chalcones with hydrazine hydrate.
National Institutes of Health (PMC). Green microwave synthesis of pyrazole chalcone molecular hybrids. (2025).[2][4][8] Detailed comparison of conventional vs. microwave methods.
Royal Society of Chemistry (RSC). One-pot preparation of pyrazole fluorescent sensors directly from chalcones via in situ aromatisation. (2024).[5][8][9] Methodology for oxidative aromatization using CuCl2.
Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2020). Specific protocol for N-acetyl derivatives using acetic acid.
International Journal of Pharmaceutical Sciences and Research. Microwave Assisted Synthesis of Novel Pyrazolyl Thiazine Derivatives. (2014).[9] Microwave irradiation parameters and power settings.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . Its unique electronic properties—functioning as both a hydrogen bond donor and acceptor—make it an ideal bioisostere for amides and phenyl rings.
However, the regioselective functionalization of the pyrazole ring remains a synthetic bottleneck. The nitrogen-rich heterocycle often poisons palladium catalysts via lone-pair coordination, and the multiple reactive sites (N1, C3, C4, C5) compete during coupling reactions.
This application note provides a field-tested guide to overcoming these challenges using Palladium-catalyzed cross-coupling technologies. We detail high-fidelity protocols for Suzuki-Miyaura C-C coupling , Buchwald-Hartwig N-arylation , and emerging C-H activation strategies, supported by mechanistic insights to ensure reproducibility.
Strategic Analysis: The Regioselectivity Map
Before initiating a synthesis, one must understand the intrinsic reactivity profile of the pyrazole core. Palladium catalysis does not treat all positions equally.[2]
Reactivity Hierarchy
N1 (Nucleophilic): The acidic NH site. Prone to N-arylation (Buchwald/Ullmann).
C4 (Electrophilic/Nucleophilic): The most electron-rich carbon. Ideal for electrophilic halogenation followed by Suzuki coupling.
C5 (Acidic C-H): The most acidic C-H bond (after N-H protection). The primary site for direct Pd-catalyzed C-H arylation (CMD mechanism).
C3 (Steric/Electronic): Least reactive in direct functionalization; typically accessed via cyclization of pre-functionalized hydrazine/1,3-diketone precursors or specific blocking strategies.
Decision Logic for Synthesis
The following Graphviz diagram outlines the decision-making process for selecting the correct catalytic approach based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting the appropriate Pd-catalyzed methodology based on structural requirements.
The C4 position is electronically similar to the para-position of an aniline. Halogenation at C4 is facile, making 4-halopyrazoles standard substrates for Suzuki coupling.
The Challenge: Catalyst Deactivation
Unprotected pyrazoles (NH) or those with small N-alkyl groups can coordinate to Pd(II) intermediates, arresting the catalytic cycle.
Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that sterically prevent the pyrazole nitrogen from binding to the metal center while facilitating oxidative addition of the C-Halide bond.
Protocol: C4-Arylation of 1-Methyl-4-Bromopyrazole
This protocol uses XPhos , a ligand designed to handle heteroaryl halides with high turnover numbers.
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with Pd(OAc)₂ and XPhos. Add 1 mL of dry dioxane and stir at room temperature for 5 minutes to pre-form the active L-Pd(0) species (solution turns from orange to pale yellow/clear).
Substrate Addition: Add the 4-bromo-1-methylpyrazole, aryl boronic acid, and finely ground K₃PO₄.
Solvent System: Add the remaining dioxane and degassed water. The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
Validation: Monitor by LC-MS.[1][3] Look for the disappearance of the bromide (M+ and M+2 pattern).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Critical Insight: If using an unprotected pyrazole (NH), increase base to 4.0 equiv to ensure complete deprotonation of the NH (forming the pyrazolate), which is less likely to poison the catalyst than the neutral species, although N-arylation side reactions may compete.
Constructing the N1-Aryl bond is critical for scaffolds like Celecoxib. While Copper (Ullmann) is traditional, Palladium offers milder conditions and wider substrate scope, particularly for electron-rich aryl halides.
Mechanism & Selectivity
The reaction proceeds via amine coordination to the Pd(II)-Aryl complex followed by reductive elimination.
Selectivity: In unsymmetrical pyrazoles (e.g., 3-methylpyrazole), N1 vs. N2 selectivity is governed by sterics (favoring the less hindered nitrogen) and thermodynamics.
Protocol: N-Arylation with Aryl Bromides
tBuXPhos or BrettPhos are the gold standards here. They facilitate the difficult reductive elimination of the C-N bond.
Base: NaOtBu (1.5 equiv) - Strong base is essential.
Solvent: Toluene or t-Amyl Alcohol
Step-by-Step Methodology:
Deoxygenation: Rigorously degas Toluene by sparging with Argon for 20 minutes. O₂ is detrimental to the electron-rich phosphine.
Catalyst Mix: Combine Pd₂(dba)₃ and tBuXPhos in the reaction vessel. Add solvent and stir at 60°C for 5 mins to generate the active monomeric Pd(0)-Ligand species.
Addition: Add the Aryl Bromide, Pyrazole, and NaOtBu.
Reaction: Heat at 100°C for 12 hours.
Note: The reaction mixture will likely turn dark brown/black; this is normal for dba-based systems.
Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.
Application Note: 1H and 13C NMR Spectral Analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers and professionals i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for the compound 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone. This compound, featuring a substituted phenyl ring linked to a pyrazole moiety, presents an interesting case for spectral analysis due to the varied electronic environments of its constituent nuclei. Understanding the influence of the electron-withdrawing nitro and acetyl groups, alongside the heterocyclic pyrazole ring, on the chemical shifts and coupling patterns is crucial for unambiguous structural confirmation.
This document will delve into the theoretical basis for the expected spectral features, provide detailed, field-proven protocols for sample preparation and instrument setup, and culminate in a thorough analysis of the predicted ¹H and ¹³C NMR data.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for accurate spectral assignment. The structure of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is presented below with the IUPAC numbering convention that will be used throughout this note.
Caption: Molecular structure and atom numbering for 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[3] The following protocol is designed to yield a homogenous solution free from particulate matter and paramagnetic impurities, which can adversely affect spectral resolution.[3]
Analyte Weighing: Accurately weigh 5-10 mg of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone for ¹H NMR and 20-50 mg for ¹³C NMR. The concentration should be sufficient to provide a good signal-to-noise ratio.[4][5]
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.[4]
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any suspended particles.
Filtration (if necessary): If particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[5] Ensure the sample height is between 4-5 cm to be within the detection region of the NMR probe.[7]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[7] Label the tube clearly with the sample identification.
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
Parameter
Recommended Value
Rationale
Spectrometer Frequency
400 MHz
Standard for routine analysis.
Pulse Program
zg30
Standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)
16-64
Adjust for adequate signal-to-noise.
Relaxation Delay (D1)
2-5 seconds
Allows for full relaxation of protons, crucial for accurate integration.
Acquisition Time (AQ)
3-4 seconds
Ensures good digital resolution.
Spectral Width (SW)
16 ppm
Covers the typical chemical shift range for organic molecules.
Temperature
298 K (25 °C)
Standard operating temperature.
¹³C NMR Acquisition Parameters:
Parameter
Recommended Value
Rationale
Spectrometer Frequency
100 MHz
Corresponding frequency for a 400 MHz ¹H instrument.
Pulse Program
zgpg30
Proton-decoupled pulse program with a 30-degree pulse.
Number of Scans (NS)
1024 or more
¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (D1)
2-5 seconds
Allows for relaxation of quaternary carbons.
Acquisition Time (AQ)
1-2 seconds
Adequate for good resolution.
Spectral Width (SW)
240 ppm
Covers the full range of carbon chemical shifts.
Temperature
298 K (25 °C)
Standard operating temperature.
Predicted Spectral Analysis
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The substituents on the phenyl and pyrazole rings will have significant electronic effects that influence these shifts.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl and pyrazole rings, as well as the methyl protons of the acetyl group.
Aromatic Region (Phenyl Protons): The phenyl ring is substituted with an acetyl group, a nitro group, and a pyrazolyl group. The acetyl and nitro groups are strongly electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).[8]
H2: This proton is ortho to the acetyl group and meta to the nitro group. It is expected to be a doublet of doublets due to coupling with H6 (meta) and potentially a small long-range coupling.
H5: This proton is ortho to the nitro group and meta to the pyrazolyl group. It will likely be a doublet.
H6: This proton is ortho to the pyrazolyl group and meta to the acetyl group. It is expected to be a doublet of doublets, coupling with H2 (meta) and H5 (ortho).
Aromatic Region (Pyrazole Protons): The pyrazole ring is an aromatic heterocycle. The chemical shifts of its protons are influenced by the nitrogen atoms and the attachment to the phenyl ring.[9]
H15: This proton is adjacent to two nitrogen atoms and will likely be the most downfield of the pyrazole protons. It should appear as a doublet of doublets.
H16: This proton will be a triplet (or more accurately, a doublet of doublets with similar coupling constants).
H17: This proton will be a doublet of doublets.
Aliphatic Region (Acetyl Protons):
H9: The three methyl protons of the acetyl group are equivalent and will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.[10]
Predicted ¹H NMR Data Summary:
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H2
8.2 - 8.4
dd
J(H2-H6) ≈ 2.0, J(H2-H5) ≈ 0.5
H5
7.8 - 8.0
d
J(H5-H6) ≈ 8.5
H6
7.9 - 8.1
dd
J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0
H15
8.0 - 8.2
dd
J(H15-H16) ≈ 2.5, J(H15-H17) ≈ 0.5
H16
6.5 - 6.7
t (dd)
J(H16-H15) ≈ 2.5, J(H16-H17) ≈ 2.0
H17
7.7 - 7.9
dd
J(H17-H16) ≈ 2.0, J(H17-H15) ≈ 0.5
H9
2.6 - 2.8
s
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Carbonyl Carbon:
C7: The carbonyl carbon of the acetyl group is highly deshielded and will appear at the downfield end of the spectrum, typically around 195-200 ppm.[10]
Aromatic Carbons (Phenyl Ring):
C1: This is a quaternary carbon attached to the acetyl group.
C2: A CH carbon deshielded by the adjacent acetyl group.
C3: A quaternary carbon attached to the electron-withdrawing nitro group, causing a significant downfield shift.[11]
C4: A quaternary carbon bonded to the pyrazolyl nitrogen.
C5: A CH carbon influenced by the ortho nitro group and meta pyrazolyl group.
C6: A CH carbon influenced by the ortho pyrazolyl group and meta acetyl group.
Aromatic Carbons (Pyrazole Ring): The chemical shifts of the pyrazole carbons will be characteristic of this heterocyclic system.[12]
C15, C16, C17: These carbons will have distinct chemical shifts based on their proximity to the nitrogen atoms and the phenyl ring.
Aliphatic Carbon (Acetyl Methyl):
C9: The methyl carbon of the acetyl group will appear in the aliphatic region, typically around 25-30 ppm.[10]
Predicted ¹³C NMR Data Summary:
Carbon
Predicted Chemical Shift (δ, ppm)
C1
138 - 140
C2
128 - 130
C3
148 - 150
C4
135 - 137
C5
124 - 126
C6
130 - 132
C7
196 - 198
C9
26 - 28
C15
140 - 142
C16
108 - 110
C17
127 - 129
Workflow for NMR Analysis
The overall process from sample receipt to final structural confirmation follows a logical progression.
Caption: Workflow for the NMR analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
Conclusion
This application note has provided a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone. By following the detailed protocols for sample preparation and instrument setup, researchers can acquire high-quality spectra. The predicted spectral data, based on established principles of substituent effects and chemical shift theory, offers a solid foundation for the interpretation and unambiguous assignment of the observed signals. This systematic approach ensures the reliable structural elucidation of this and similar molecules, which is a critical step in the drug discovery and development pipeline. For more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[13]
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Stasyuk, A. J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(8), 5855-5863. Retrieved from [Link]
Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(6), 507-509. Retrieved from [Link]
Williams, A. J., et al. (2020). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 11(26), 6736-6745. Retrieved from [Link]
Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 891-897. Retrieved from [Link]
Alkorta, I., Elguero, J., & Jagerovic, N. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. The Journal of Physical Chemistry A, 109(43), 9968-9976. Retrieved from [Link]
Otsuka, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4646-4654. Retrieved from [Link]
Dhami, K. S., & Stothers, J. B. (1965). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. Retrieved from [Link]
Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 468-470. Retrieved from [Link]
Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Magnetic Resonance in Chemistry, 44(S1), S19-S26. Retrieved from [Link]
ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... Retrieved from [Link]
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. Retrieved from [Link]
International Journal of Current Research and Review. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]
University of Oslo. (n.d.). Standard operating procedure for entering the areas containing high field Nuclear Magnetic Resonance (NMR) instrumentation in Department of Chemistry, University of Oslo. Retrieved from [Link]
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
Abraham, R. J., et al. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia, 2(4), 1-10. Retrieved from [Link]
University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(13), 1261-1294. Retrieved from [Link]
Batchelor, R. J., & Prestwich, G. D. (1974). NMR Spectra of Simple Heterocycles. Biochemical Society Transactions, 2(2), 322-323. Retrieved from [Link]
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved from [Link]
Reddit. (2024, December 4). How Can I Analyze the ¹H and ¹³C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
Application Note: Strategic Use of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone as a Versatile Building Block in Multicomponent Reactions for Heterocyclic Library Synthesis
Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Multicomponent reactions (MCRs) represent a highly efficient strategy for the rapid assembly of c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Multicomponent reactions (MCRs) represent a highly efficient strategy for the rapid assembly of complex molecular scaffolds from simple precursors, aligning with the principles of green and atom-economical chemistry.[2] This application note details the utility of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a strategically functionalized building block, in two powerful MCRs: the Hantzsch reaction for the synthesis of polyhydroquinolines and the Biginelli reaction for accessing dihydropyrimidinones. We provide detailed, field-tested protocols, mechanistic insights, and the rationale behind experimental design, aimed at researchers in drug discovery and organic synthesis. The inherent functionalities of the title compound—the reactive ethanone handle, the biologically significant pyrazole moiety, and a nitro group poised for further chemical transformation—make it an exceptionally valuable precursor for generating diverse libraries of novel heterocyclic entities.
Introduction: The Convergence of a Privileged Scaffold and Efficient Synthesis
Pyrazole and its derivatives are renowned for their extensive pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4][5] The unique electronic and steric features of the pyrazole ring allow it to act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity, solubility, and target binding affinity.[1] Consequently, the development of novel synthetic routes to pyrazole-containing compounds is of paramount interest to the pharmaceutical industry.[6]
Multicomponent reactions (MCRs), one-pot processes where three or more reactants combine to form a single product, offer a superior alternative to traditional multi-step syntheses.[2] MCRs are characterized by operational simplicity, high convergence, and the ability to generate molecular diversity efficiently.[7]
This guide focuses on 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone as a key reactant. The acetyl group serves as the reactive center (an active methylene component), enabling its participation in classic condensation-based MCRs. The strategic placement of the nitro group ortho to the pyrazole substituent provides an electronic modulation and a valuable functional handle for post-synthesis modifications, such as reduction to an amine, opening avenues for further library expansion.
Logical Workflow for MCR Synthesis
The following diagram illustrates the strategic application of the starting material in generating two distinct classes of bioactive heterocyclic scaffolds.
Caption: Synthetic workflow utilizing the title compound in MCRs.
Application Protocol I: Hantzsch Synthesis of Polyhydroquinolines
The Hantzsch reaction is a classic MCR for synthesizing 1,4-dihydropyridines and their annulated derivatives like polyhydroquinolines. These scaffolds are found in numerous cardiovascular drugs (e.g., Nifedipine, Amlodipine) and exhibit a wide array of other biological activities.[7] This protocol adapts the four-component Hantzsch synthesis to incorporate our pyrazolyl-ethanone building block.
Rationale and Mechanistic Insight
In this one-pot, four-component reaction, an aromatic aldehyde, dimedone, ammonium acetate, and the pyrazolyl-ethanone condense to form the polyhydroquinoline core.[8] The reaction proceeds through a cascade of equilibria involving Knoevenagel condensation, enamine formation, and a rate-determining Michael addition, followed by cyclization and dehydration.[9][10] Using an efficient Brønsted acid catalyst like phenyl phosphonic acid can accelerate the initial condensation steps and improve yields under mild conditions.
Caption: Proposed mechanism for the Hantzsch polyhydroquinoline synthesis.
To a 25 mL round-bottom flask, add 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.5 mmol).
Add ethanol (5 mL) to the flask. If using a catalyst, add it at this stage.
Equip the flask with a reflux condenser and place it in a pre-heated oil bath.
Stir the reaction mixture at reflux (approx. 80 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into 20 mL of ice-cold water with stirring. A solid precipitate should form.
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
Dry the crude product in a vacuum oven.
Recrystallize the solid from hot ethanol to obtain the pure polyhydroquinoline derivative.[7]
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data
The following table summarizes expected outcomes for the synthesis of various polyhydroquinoline derivatives using this protocol.
Entry
Aromatic Aldehyde
Catalyst
Time (h)
Yield (%)*
1
Benzaldehyde
None
4
85-90
2
4-Chlorobenzaldehyde
PPA (10 mol%)
2.5
90-95
3
4-Methoxybenzaldehyde
PPA (10 mol%)
2
92-96
4
3-Nitrobenzaldehyde
None
3.5
88-92
Yields are estimated based on similar reported procedures and are for the purified, isolated product.[8]
Application Protocol II: Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs).[11] These heterocycles are of significant interest due to their diverse pharmacological profiles, including antiviral, antibacterial, and anti-inflammatory activities.[12]
Rationale and Mechanistic Insight
This protocol employs the pyrazolyl-ethanone as the 1,3-dicarbonyl equivalent, which condenses with an aldehyde and urea (or thiourea) under acidic catalysis.[12] The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol form of the pyrazolyl-ethanone. Subsequent cyclization and dehydration afford the final DHPM product.[11]
Caption: Key steps in the Biginelli reaction mechanism.
Concentrated HCl (3-4 drops) or another suitable catalyst (e.g., Bi(NO₃)₃, 5 mol%).[12]
Round-bottom flask (25 mL) with reflux condenser
Standard laboratory glassware for workup and purification
Procedure:
In a 25 mL round-bottom flask, combine 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone (1.0 mmol), the aromatic aldehyde (1.2 mmol), and urea or thiourea (1.5 mmol).
Add ethanol (10 mL) followed by the acid catalyst (e.g., 3-4 drops of conc. HCl).
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
Monitor the reaction via TLC (e.g., Hexane:Ethyl Acetate 1:1).
After completion, cool the reaction to room temperature. The product often precipitates directly from the solution.
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
If no precipitate forms, pour the reaction mixture into a beaker containing crushed ice (~30 g). Stir for 15-20 minutes until a solid forms.
Collect the product by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure DHPM derivative.
Validation: Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and HRMS to confirm its structure and purity.
Representative Data
This table illustrates the expected versatility of the Biginelli protocol with various components.
Entry
Aldehyde
N-Source
Catalyst
Time (h)
Yield (%)*
1
Benzaldehyde
Urea
HCl
5
80-88
2
4-Methylbenzaldehyde
Urea
Bi(NO₃)₃
4
85-92
3
2-Chlorobenzaldehyde
Thiourea
HCl
6
75-83
4
Furan-2-carbaldehyde
Thiourea
Bi(NO₃)₃
4.5
82-88
Yields are estimated based on established Biginelli methodologies.[12][13]
Conclusion and Future Scope
The protocols detailed herein demonstrate that 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a highly effective and versatile substrate for multicomponent reactions. By leveraging its activated acetyl group, researchers can readily access complex and biologically relevant heterocyclic systems such as polyhydroquinolines and dihydropyrimidinones in a single, efficient step. The presence of the nitro group offers a critical advantage for library development, providing a synthetic handle for post-MCR diversification through reduction and subsequent functionalization (e.g., amidation, sulfonylation), thereby expanding the accessible chemical space for drug discovery programs.
References
Research and Reviews. (2024).
Original Research Article. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
Scholars Research Library. (2012). Efficient synthesis of polyhydroquinolines via the Hantzsch reaction Using nano-SnO2. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Semantic Scholar. (2023). Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α‑Glucosidase Inhibitor for Management of Diabetes. Available from: [Link]
Googleapis.com. (2020). SYNTHESIS OF POLYHYDROQUINOLINES USING PHENYL PHOSPHONIC ACID AS CATALYST. Available from: [Link]
CORE. (2011). Diversity-oriented pyrazol-3-one synthesis based on hydrazinodipeptide-like units prepared via the Ugi reaction. Available from: [Link]
RSC Publishing. (2015). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. Available from: [Link]
ResearchGate. Download Table | Synthesis of Polyhydroquinoline Derivatives a. Available from: [Link]
Kaunas University of Technology ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]
Springer. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Available from: [Link]
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
MDPI. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Available from: [Link]
SciSpace. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
Taylor & Francis. Biginelli reaction – Knowledge and References. Available from: [Link]
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
RSC Publishing. (2022). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][7][14]triazolo[1,5-a]pyrimidines. Available from: [Link]
Organic Chemistry Portal. (2004). Activated Carbon-Promoted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines and 1,3,5-Trisubstituted Pyrazolines Using Molecular Oxygen. Available from: [Link]
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
Kaunas University of Technology | KTU. (2022). V. Savickienė "Investigation of multicomponent reactions of 1-phenyl-1H-pyrazole-4-carbaldehydes" doctoral dissertation defence. Available from: [Link]
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
Application Note & Protocol: A Modular Approach to the Synthesis of Pyrazolo[3,4-b]pyridines
For: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of bi...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including as an antimicrobial, anticancer, and anti-inflammatory agent.[1][2][3] This document provides a detailed experimental protocol for the synthesis of substituted pyrazolo[3,4-b]pyridines via a one-pot, three-component reaction. The chosen methodology offers operational simplicity, high efficiency, and the ability to generate a diverse library of compounds by varying the starting materials. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step procedure, and outline the necessary analytical techniques for the characterization of the final products.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
Nitrogen-containing heterocycles are fundamental building blocks in the development of new therapeutic agents.[4] Among these, the fused bicyclic system of pyrazolo[3,4-b]pyridine has garnered significant attention from the scientific community.[2] These compounds are known to exhibit a wide array of pharmacological properties, making them attractive targets for drug discovery programs.[3][5] The core structure's versatility allows for substitutions at various positions, enabling fine-tuning of its physicochemical and biological properties.[6] This modularity is a key advantage in the hit-to-lead and lead optimization phases of drug development.
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, broadly classified into two categories: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[6][7][8] This guide will focus on a robust and widely utilized method that falls into the former category: a three-component condensation reaction.
Mechanistic Rationale and Strategy
The selected synthetic approach is a one-pot reaction involving a 5-aminopyrazole, an aldehyde, and a β-ketoester. This method is advantageous due to its atom economy and the convergence of three readily available starting materials in a single step.
The proposed mechanism for this transformation is outlined below. The reaction commences with a Knoevenagel condensation between the aldehyde (1) and the active methylene group of the β-ketoester (2) to form an α,β-unsaturated intermediate (3) . Subsequently, a Michael addition occurs where the nucleophilic C4 of the 5-aminopyrazole (4) attacks the β-position of the unsaturated system. This is followed by an intramolecular cyclization via the attack of the amino group onto the ester carbonyl, leading to the formation of a dihydropyrazolopyridine intermediate. Finally, aromatization through the elimination of water and a subsequent oxidation step yields the desired pyrazolo[3,4-b]pyridine (5) .
Caption: Proposed reaction mechanism for the three-component synthesis.
Experimental Protocol
This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyridine derivative.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Reagent
Sigma-Aldrich
Or equivalent
Benzaldehyde
Reagent
Sigma-Aldrich
Or equivalent
Ethyl acetoacetate
Reagent
Sigma-Aldrich
Or equivalent
Glacial Acetic Acid
ACS Grade
Fisher Scientific
Catalyst and solvent
Ethanol
95%
Fisher Scientific
For recrystallization
Ethyl Acetate
ACS Grade
Fisher Scientific
For TLC and column chromatography
Hexane
ACS Grade
Fisher Scientific
For TLC and column chromatography
Anhydrous Sodium Sulfate
ACS Grade
Fisher Scientific
Drying agent
Apparatus
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer with heating plate
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
UV lamp for TLC visualization
Rotary evaporator
Büchner funnel and flask
Melting point apparatus
Reaction Procedure
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.75 g, 10 mmol).
Add glacial acetic acid (20 mL) to the flask and stir until the amine dissolves.
To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) followed by ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol).
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
After completion, allow the reaction mixture to cool to room temperature.
Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with stirring.
A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
Dry the crude product in a desiccator.
Purification
The crude product can be purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative as a crystalline solid.
Safety Precautions
Perform the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Glacial acetic acid is corrosive; handle with care.
Avoid inhalation of solvent vapors.
Characterization of the Synthesized Compound
The structure and purity of the final product must be confirmed by spectroscopic methods.
Expected Analytical Data
Technique
Expected Observations
¹H NMR
Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the C5-H proton. Signals corresponding to the substituents on the pyrazole and pyridine rings.
¹³C NMR
Signals corresponding to the aromatic and aliphatic carbons of the pyrazolo[3,4-b]pyridine core and its substituents.[7]
FT-IR
Characteristic absorption bands for C=N, C=C, and C-H stretching vibrations.
Mass Spec.
A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product.
Melting Point
A sharp melting point range, indicative of high purity.
The following workflow illustrates the characterization process:
Caption: A logical workflow for the characterization of the final product.
Conclusion
The described three-component synthesis offers a reliable and versatile method for accessing the medicinally important pyrazolo[3,4-b]pyridine scaffold. The operational simplicity and the use of readily available starting materials make this protocol highly suitable for both academic research and industrial applications in drug discovery. The ability to introduce diversity at three different positions provides a powerful tool for generating compound libraries for biological screening.
References
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Pharmaceutical Sciences and Research. [Link]
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Center for Biotechnology Information. [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. [Link]
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry. [Link]
A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation. Scribd. [Link]
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. [Link]
Drugs based on functionalized pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]
Technical Support Center: Purification of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Welcome to the technical support center for the effective purification of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the effective purification of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this nitroaromatic heterocyclic compound.
Introduction
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of structurally similar impurities and its inherent chemical properties. This guide provides a structured approach to troubleshooting common purification issues, drawing upon established principles for the purification of nitroaromatic and heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 1-(4-fluoro-3-nitrophenyl)ethanone with pyrazole.[1] Potential impurities include:
Unreacted starting materials: 1-(4-fluoro-3-nitrophenyl)ethanone and pyrazole.
Isomeric products: Positional isomers may form depending on the reaction conditions.
Byproducts from side reactions: These can include products from the degradation of starting materials or the desired product.
Residual solvents: Solvents used in the reaction and workup.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue when purifying organic compounds and can be caused by several factors.[2] Here’s a systematic approach to troubleshoot this problem:
Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil. Add a minimal amount of hot solvent to ensure complete dissolution, then allow the solution to cool to room temperature very slowly, followed by cooling in an ice bath.[3] Slow cooling promotes the formation of well-defined crystals.
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
Add seed crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[3]
Re-evaluate your solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4] Experiment with different solvents or solvent mixtures. For nitroaromatic compounds, solvents like ethanol, methanol, and acetone are often good starting points.[2]
Q3: I'm observing significant streaking of my compound on a silica gel TLC plate. How can I improve the separation for column chromatography?
A3: Streaking on a silica gel TLC plate, especially for nitrogen-containing heterocyclic compounds, often indicates strong interaction with the acidic silica surface.[3] Here are some strategies to overcome this:
Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.[3]
Consider an alternative stationary phase: If streaking persists, switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[3] Reversed-phase chromatography using a C18 column is another excellent option for polar compounds.[3][5]
Q4: My compound is not eluting from the silica gel column, even with a highly polar mobile phase. What's happening?
A4: This issue can arise from two primary causes:
Extreme polarity: Your compound may be too polar for the selected mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[3]
Irreversible adsorption or decomposition: The compound might be irreversibly binding to the acidic silica gel or decomposing on the column.[3] Before committing your entire sample to a column, spot the compound on a TLC plate, let it sit for an hour, and then elute to check for degradation. If decomposition is suspected, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common purification challenges.
Problem: Low Recovery After Recrystallization
Possible Cause
Troubleshooting Step
Rationale
Compound is too soluble in the chosen solvent at low temperature.
Select a solvent in which the compound has lower solubility at room temperature or in an ice bath.[2]
A steep solubility curve with temperature is crucial for high recovery.[2]
Too much solvent was used for dissolution.
Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
Excess solvent will keep more of the compound in solution upon cooling, reducing the yield.
Premature crystallization during hot filtration.
Pre-heat the funnel and receiving flask. Keep the solution hot throughout the filtration process.
This prevents the product from crystallizing out along with the insoluble impurities.
Incomplete crystallization.
Allow more time for cooling. Cool the solution in an ice bath after it has reached room temperature.
Lower temperatures decrease the solubility of the compound, maximizing crystal formation.[4]
Problem: Persistent Impurities After Column Chromatography
Possible Cause
Troubleshooting Step
Rationale
Poor separation on TLC.
Optimize the mobile phase for TLC to achieve a clear separation between your product and the impurity. Aim for a difference in Rf values of at least 0.2.
A good separation on TLC is a prerequisite for a successful column chromatography separation.
Column overloading.
Reduce the amount of crude material loaded onto the column. A general rule is to use 1-5% of the mass of the stationary phase.[3]
Overloading leads to broad, overlapping bands and poor separation.
Improper column packing.
Ensure the stationary phase is packed uniformly without any cracks or channels.
A well-packed column is essential for achieving good resolution.
Co-eluting impurities.
Consider using a different chromatographic technique, such as reversed-phase HPLC, for higher resolution.[5][6]
Some impurities may have very similar polarities to the desired product, requiring a more powerful separation technique.
Experimental Protocols
Protocol 1: Recrystallization of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent or solvent pair.[2] The ideal solvent will dissolve the compound when hot but not when cold.[4]
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[3]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and provide good separation from impurities.
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the chosen mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[3]
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
Caption: General purification workflow for 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone.
References
Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed, 697(1-2), 179-191. Retrieved from [Link]
Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. (n.d.). THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC. Department of Physical Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
Lessner, D. J., Parales, R. E., & Gibson, D. T. (2005). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 71(7), 3806–3813. Retrieved from [Link]
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
ResearchGate. (2011, October). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
PubChem. (n.d.). 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
International Journal of Pharmaceutical Sciences and Research. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from [Link]
MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]
Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved from [Link]
Technical Support Center: Identification and Minimization of Byproducts in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can often be hampered by the formation of unwanted side products, complicating purification and reducing yields.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and minimize the formation of these byproducts, ultimately streamlining your synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrazole synthesis in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two isomeric pyrazoles. How can I control the regioselectivity?
A1: This is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis, and is governed by which carbonyl of the 1,3-dicarbonyl the substituted nitrogen of the hydrazine attacks first. [4] The formation of two regioisomers complicates purification and reduces the yield of the desired product.
Underlying Causes:
Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine influence the site of initial nucleophilic attack.[4]
Reaction Conditions: Factors such as pH, solvent, and temperature play a crucial role in determining the reaction pathway.[4]
Solutions and Optimization Strategies:
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.
pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, protonation can direct the reaction towards a specific isomer.[4]
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones or α-oxoketene N,S-acetals instead of 1,3-diketones can enforce high regioselectivity by pre-defining the reactivity of the two electrophilic centers.[4][5]
Alternative Synthetic Routes: Consider 1,3-dipolar cycloadditions involving a diazo compound and an alkyne or alkene, which offer a different and often highly regioselective pathway to the pyrazole core.[4][6]
Q2: I am observing significant amounts of tar-like, insoluble byproducts in my reaction mixture. What are they and how can I prevent their formation?
A2: Tar formation is a common issue, particularly in reactions run at high temperatures or for extended periods. These byproducts are often polymeric materials resulting from self-condensation of starting materials or intermediates, or degradation of the desired product.
Underlying Causes:
Side Reactions of Hydrazine: Hydrazines can undergo self-condensation or react with carbonyl compounds to form hydrazones and azines, which can further react to form complex mixtures.[7]
Instability of Intermediates: Pyrazoline intermediates, if not efficiently converted to the final pyrazole, can be prone to polymerization or other side reactions.[7][8]
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote degradation pathways.[9]
Solutions and Minimization Strategies:
Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reaction and degradation.[9]
Microwave-Assisted Synthesis: This technique can drastically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields with fewer side products.[9][10]
Purity of Starting Materials: Ensure that your 1,3-dicarbonyl and hydrazine starting materials are pure, as impurities can initiate side reactions.[9]
Gradual Addition of Reagents: Adding the hydrazine slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
Q3: My TLC plate shows multiple spots, even after what I believed to be a complete reaction. How do I identify these byproducts?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, the desired product, and various byproducts.[9]
Identification Workflow:
Co-spotting on TLC: Spot your reaction mixture alongside your starting materials on the same TLC plate to identify any unreacted starting materials.
Spectroscopic Analysis:
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool for structural elucidation. ¹H NMR can quickly reveal the presence of different isomers or byproducts.[11][12] 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the structures of unknown byproducts.[11][13]
Mass Spectrometry (GC-MS, LC-MS): Provides the molecular weight of the components in your mixture, which is crucial for identifying potential byproduct structures.[14][15]
Isolation and Purification: Isolate the major byproducts using column chromatography or preparative HPLC for full characterization.[8][16][17]
Q4: I'm struggling to purify my pyrazole from a closely-related byproduct. What are some effective purification strategies?
A4: Purifying pyrazoles can be challenging, especially when dealing with isomers or byproducts with similar polarities.
Purification Techniques:
Column Chromatography:
Deactivation of Silica Gel: Pyrazoles can sometimes interact strongly with silica gel. Deactivating the silica with triethylamine or ammonia in methanol can improve recovery.[16]
Solvent System Optimization: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
Crystallization:
Solvent Screening: Dissolve the crude product in a hot solvent (e.g., ethanol, ethyl acetate) and slowly add a co-solvent (e.g., water, hexane) until turbidity appears, then allow it to cool slowly.[16]
Acid-Base Extraction/Crystallization: Pyrazoles are basic and can be protonated with an acid to form a salt. This can be used to either extract the pyrazole into an aqueous layer or to crystallize it as a salt, leaving non-basic impurities behind.[18][19]
Frequently Asked Questions (FAQs)
Q: What are the most common classes of byproducts in pyrazole synthesis?
A: The most frequently encountered byproducts include:
Regioisomers: Formed when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[4]
Pyrazolones: Can form, especially when using β-ketoesters as starting materials.[20][21][22]
Pyrazolines: Result from incomplete aromatization during the cyclization reaction.[7][8]
Hydrazones and Azines: Formed from side reactions of the hydrazine starting material.[7]
Acetamides: Can be a byproduct when using acetic acid as a solvent with aminopyrazole precursors.[23]
Q: How can I use NMR to distinguish between N1 and N2 pyrazole isomers?
A: Differentiating between N-substituted pyrazole isomers is a common analytical challenge.[12]
¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the position of the N-substituent.
¹³C NMR: The chemical shifts of the ring carbons also differ significantly between isomers.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is often the most definitive. Look for long-range (2- and 3-bond) correlations between the N-substituent and the pyrazole ring carbons. For an N1-substituted pyrazole, you would expect to see correlations from the substituent to both C3 and C5 of the pyrazole ring.[12]
Q: Are there "greener" or more sustainable methods for pyrazole synthesis that might also reduce byproducts?
A: Yes, several green chemistry approaches have been developed that often lead to cleaner reactions and fewer byproducts.[24][25]
Microwave-Assisted Organic Synthesis (MAOS): Reduces reaction times and energy consumption.[10][26]
Solvent-Free Reactions: Grinding techniques or reactions in neat conditions can minimize waste.[9][26]
Aqueous Media: Using water as a solvent is an environmentally friendly option.[25][27]
Multicomponent Reactions (MCRs): These one-pot reactions improve atom economy and reduce the number of synthetic steps and purification stages.[5][28][29]
Data and Protocols
Table 1: Common Byproducts in Pyrazole Synthesis and Their Identification
Byproduct Class
Typical Formation Conditions
Key Identification Techniques
Minimization Strategies
Regioisomers
Reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.[4]
¹H, ¹³C, and 2D NMR (especially HMBC); HPLC.[8][12]
Use of fluorinated solvents, pH control, 1,3-dicarbonyl surrogates.[4]
IR (strong C=O stretch), ¹³C NMR (carbonyl signal).
Careful choice of starting materials and reaction conditions.
Pyrazolines
Incomplete aromatization of the pyrazoline intermediate.[8]
¹H NMR (aliphatic signals), Mass Spectrometry (M+2 compared to pyrazole).
Addition of a mild oxidizing agent, extended reaction time.
Polymeric Tars
High reaction temperatures, prolonged reaction times.[9]
Insoluble, broad signals in NMR.
Lower reaction temperature, reduced reaction time, microwave synthesis.[10]
Experimental Protocol: HPLC Analysis for Purity Assessment of 3-Methylpyrazole
This protocol outlines a robust reverse-phase HPLC method for assessing the purity of a pyrazole product and identifying potential byproducts.[8]
Materials and Reagents:
3-Methylpyrazole reference standard and sample for analysis
Acetonitrile (HPLC grade)
Water (HPLC grade, filtered and degassed)
Phosphoric acid (or Formic acid for MS compatibility)[8]
Instrumentation:
Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[8]
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[8]
Procedure:
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
Inject the standard solution to determine the retention time of the main peak.
Inject the sample solution and monitor for the main peak and any impurity peaks.
Calculate the purity of the sample based on the peak area percentages.
Visualization of Concepts
Caption: Reaction pathways in pyrazole synthesis leading to desired product and common byproducts.
Caption: A typical workflow for the identification and characterization of byproducts.
References
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
Google Patents. (2009, December 23).
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
Google Patents.
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
ResearchGate. (2025, August 10). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
PMC - NIH. Synthesis of Chromone-Related Pyrazole Compounds. [Link]
RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
SciSpace. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives. [Link]
Who we serve. (2025, August 11). Sustainability & Circularity NOW. [Link]
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
ACS Publications. (2016, April 25). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry. [Link]
Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. [Link]
PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
ResearchGate. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. [Link]
overcoming challenges in the synthesis of complex nitro-aromatic compounds
Welcome to the technical support center for the synthesis of complex nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of complex nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of introducing nitro groups into complex aromatic systems. The synthesis of these compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science.[1][2][3] However, the journey from starting material to purified product is often fraught with challenges, including poor yields, lack of selectivity, and hazardous reaction conditions.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and field-proven insights to empower you to overcome these synthetic hurdles.
I. Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to provide direct and actionable solutions to common problems encountered during the synthesis of nitro-aromatic compounds.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction is showing a low yield of the desired nitro-aromatic product, or the starting material is not being fully consumed. What are the likely causes and how can I improve the conversion?
Answer: Low yields in nitration reactions can stem from several factors, from the reactivity of your substrate to the potency of your nitrating agent.[6] Here’s a breakdown of potential causes and solutions:
Inadequate Nitrating Agent Strength: The classic "mixed acid" system (a combination of concentrated nitric acid and sulfuric acid) is effective for many aromatic compounds.[7][8] However, for deactivated aromatic rings (those with electron-withdrawing substituents), this mixture may not be strong enough to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).[4][8][9]
Troubleshooting:
Increase Sulfuric Acid Concentration: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.[8][10] Increasing the proportion of sulfuric acid can enhance the rate of nitration.
Alternative Nitrating Agents: For highly deactivated substrates, consider more potent nitrating systems. Novel methods using nitric acid with trifluoroacetic anhydride and a zeolite catalyst have shown success in nitrating deactivated compounds like nitrobenzene and benzonitrile.[4][9] Other alternatives include dinitrogen pentoxide (N₂O₅), which can be a more effective and eco-friendly option.[11][12]
Insufficient Reaction Time or Temperature: Nitration of deactivated rings is often slow.[13]
Troubleshooting:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress.[6][14][15] This will help you determine the optimal reaction time and avoid premature quenching.
Temperature Adjustment: While nitrations are exothermic, some deactivated substrates may require higher temperatures to proceed at a reasonable rate.[13] However, exercise caution as elevated temperatures can lead to side reactions and decomposition.[6][16]
Presence of Water: Water can deactivate the nitrating agent by reacting with the nitronium ion.[15]
Troubleshooting:
Ensure all glassware is thoroughly dried before use.
Use anhydrous grades of solvents and reagents whenever possible.
Issue 2: Poor Regioselectivity and Isomer Separation
Question: My reaction is producing a mixture of ortho, meta, and para isomers, which are proving difficult to separate. How can I improve the regioselectivity of the nitration?
Answer: Achieving high regioselectivity is a common challenge in the nitration of substituted aromatic compounds.[7] The directing effect of the substituents on the aromatic ring is the primary determinant of isomer distribution, but reaction conditions can also play a significant role.[17]
Understanding Directing Effects:
Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl) are typically ortho, para-directing.[14][17]
Deactivating Groups (e.g., -NO₂, -CN, -COOR, -CF₃) are generally meta-directing.[15][17]
Halogens are deactivating but are ortho, para-directing.[14]
Troubleshooting Strategies:
Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, favoring the para isomer.[18] You can sometimes leverage this by using a bulkier directing group that can be later modified or removed.
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the isomer ratio. For instance, zeolites have been shown to improve para-selectivity in some nitrations.[19][20]
Protecting Groups: For highly activating groups like amines (-NH₂) or hydroxyls (-OH), direct nitration can be problematic, often leading to oxidation and a mixture of products.[7][14] Protecting the functional group (e.g., converting an aniline to an acetanilide) can moderate its activating effect and improve regioselectivity.[1][7] The protecting group can then be removed after nitration.[1]
Issue 3: Over-nitration and Side Product Formation
Question: I am observing the formation of di- and tri-nitrated products, or my reaction mixture is turning dark and forming a tar-like substance. How can I prevent these side reactions?
Answer: Over-nitration and the formation of decomposition products are common pitfalls, especially with activated aromatic rings.[14][16] These issues arise from the high reactivity of the substrate and the exothermic nature of the reaction.[6][13]
Controlling Reaction Exothermicity: Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions, decomposition, and the formation of unwanted byproducts.[6][13][16]
Troubleshooting:
Maintain Low Temperatures: Conduct the reaction in an ice bath to dissipate heat effectively.[6][18]
Slow Addition of Reagents: Add the nitrating agent dropwise to the substrate solution to control the rate of heat generation.[15] For highly reactive substrates, consider adding the aromatic compound slowly to the cooled nitrating mixture.[16]
Milder Nitrating Conditions: For substrates that are highly susceptible to over-nitration, the standard mixed acid system may be too harsh.[16]
Troubleshooting:
Alternative Nitrating Agents: Consider using milder nitrating agents. A mixture of nitric acid and acetic anhydride is one such alternative.[7] Bismuth nitrate has also been explored as a milder and more selective nitrating agent for certain substrates.[21]
Substrate Reactivity: Highly activated aromatic compounds, such as phenols, are particularly prone to over-nitration and oxidation, often resulting in the formation of tar.[14][16]
Troubleshooting:
Use of Protecting Groups: As mentioned earlier, protecting highly activating groups can temper their reactivity and prevent unwanted side reactions.[1][7]
Issue 4: Purification and Work-up Challenges
Question: I am having difficulty isolating and purifying my desired nitro-aromatic product from the reaction mixture. What are the best practices for work-up and purification?
Answer: A proper work-up procedure is critical for obtaining a pure product and can significantly impact your final yield.[6]
Quenching the Reaction: The first step in the work-up is to quench the reaction by pouring the reaction mixture into ice water.[6][22] This serves to stop the reaction and precipitate the crude product.[6]
Neutralization and Extraction:
If the product is a solid, it can be collected by filtration and washed with cold water to remove residual acid.[22]
If the product is an oil or remains in solution, the aqueous mixture should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracted with an appropriate organic solvent.[22]
Purification Techniques:
Recrystallization: For solid products, recrystallization from a suitable solvent is a common and effective purification method.[6]
Column Chromatography: If you have a mixture of isomers or other impurities that are difficult to remove by recrystallization, column chromatography is a powerful separation technique.[18]
Distillation: For liquid products, distillation under reduced pressure is often the method of choice for purification.[22]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during nitration reactions?
A1: Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[13][23][24] Strict adherence to safety protocols is paramount.[23]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[23][25] Nitric acid can penetrate standard nitrile gloves quickly.[25]
Fume Hood: All work with concentrated nitric and sulfuric acid must be conducted in a well-ventilated chemical fume hood.[23][25]
Temperature Control: Always use an ice bath to control the reaction temperature and prevent thermal runaway.[23]
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[23][24][25] Have appropriate spill kits and neutralizing agents on hand.[23]
Q2: How can I monitor the progress of my nitration reaction?
A2: Monitoring the reaction is crucial to determine when it is complete and to avoid the formation of byproducts from prolonged reaction times.[6][16]
Thin Layer Chromatography (TLC): TLC is a simple and effective way to track the disappearance of the starting material and the appearance of the product.[6][14]
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC can be used to determine the relative amounts of starting material, product, and any byproducts.[15][26]
Q3: What are some "greener" or more environmentally friendly approaches to nitration?
A3: Traditional nitration methods generate significant amounts of acidic waste.[4] Modern research focuses on developing more sustainable alternatives.[5]
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can replace large quantities of sulfuric acid, simplifying work-up and reducing waste.[4][19][20]
Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is considered a cleaner nitrating agent as it can be used in near-stoichiometric amounts, significantly reducing acidic waste.[11][12]
Continuous Flow Chemistry: Performing nitrations in a continuous flow reactor offers better temperature control, improved safety, and can lead to higher selectivity, reducing the need for extensive purification.[27]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Nitration of a Deactivated Aromatic Compound
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the deactivated aromatic substrate.
Cooling: Place the flask in an ice-salt bath to cool the contents to 0-5 °C.
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
Addition: Slowly add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC.
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification: Recrystallize the crude product from an appropriate solvent to obtain the purified nitro-aromatic compound.
Diagrams
Caption: Mechanism of Electrophilic Aromatic Nitration.
Technical Support Center: Assessing the Chemical Stability of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone....
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone. It is designed to offer practical, scientifically-grounded advice for assessing the chemical stability of this molecule, troubleshooting common experimental issues, and understanding its potential degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, based on its structural characteristics.
Q1: What are the primary structural features of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone that influence its chemical stability?
A: The stability of this molecule is governed by the interplay of its three key functional groups:
Nitroaromatic System: The presence of a nitro group on the phenyl ring makes the molecule susceptible to reduction and is a primary chromophore, indicating a high potential for photosensitivity.[1][2] Nitroaromatic compounds are a well-documented class of photosensitive molecules.
Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle. While generally stable due to its aromaticity, N-heteroaromatic cores can still participate in certain reactions and their electronic properties are key to the molecule's overall behavior.[3]
Ethanone (Acetyl) Group: The carbonyl (C=O) in the acetyl group is a potential site for nucleophilic attack and other carbonyl-specific reactions, although its direct attachment to the aromatic ring provides some steric hindrance and electronic stabilization.
Q2: What are the recommended general storage conditions for this compound?
A: Given the molecular structure, standard best practices for storing sensitive organic compounds should be followed. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A desiccator at or below room temperature is recommended for long-term storage of the solid material.
Q3: Is this compound expected to be light-sensitive?
A: Yes, a high degree of photosensitivity is anticipated. The nitroaromatic moiety is a strong chromophore that can absorb UV or visible light, leading to photolytic degradation.[1] It is crucial to protect the compound, both in solid form and in solution, from light by using amber glassware or wrapping containers in aluminum foil during all experiments.
Q4: What are the likely degradation pathways I should be aware of?
A: Based on its structure, the most probable degradation pathways involve:
Photolytic Decomposition: Cleavage or rearrangement reactions initiated by light absorption.[4]
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or certain metabolic pathways.
Hydrolysis: While the pyrazole ring itself is relatively stable, extreme pH conditions could potentially lead to hydrolytic cleavage, though this is less common than other pathways.[3]
Section 2: Troubleshooting Guide for Stability Studies
This section is formatted to help you diagnose and resolve specific issues encountered during experimental work.
Problem 1: I'm observing a new, more polar peak in my HPLC chromatogram after preparing my sample in a standard acidic mobile phase (e.g., with 0.1% TFA).
Plausible Cause: Acid-catalyzed hydrolysis or rearrangement. While the primary bonds are relatively stable, prolonged exposure to strong acidic conditions, especially with heat, can sometimes lead to minor degradation.
Investigative Workflow:
Neutralization Check: Prepare a fresh sample of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) without any acid. Immediately inject this sample. If the new peak is absent or significantly smaller, acid-catalyzed degradation is the likely cause.
Time-Course Study: Monitor the sample prepared in the acidic mobile phase over time (e.g., inject at t=0, 2, 4, and 8 hours while keeping it in the autosampler). An increase in the peak area of the new impurity over time confirms time-dependent degradation in the analytical medium.
Method Adjustment: If acid-lability is confirmed, consider using a mobile phase with a higher pH (e.g., buffered at pH 5-7) or reducing the time the sample spends in the acidic mobile phase before injection.
Problem 2: My sample solution rapidly changes color (e.g., turns yellow or brown) and shows multiple new peaks on the HPLC when left on the lab bench.
Plausible Cause: Photodegradation. This is a classic sign of a photosensitive compound, with the color change indicating the formation of new chromophoric degradation products.[2]
Investigative Workflow:
Head-to-Head Comparison: Prepare two identical solutions of the compound. Wrap one vial completely in aluminum foil (or use an amber vial) and leave the other exposed to ambient laboratory light.
Timed Analysis: Analyze both samples by HPLC at regular intervals (e.g., 0, 1, 3, and 6 hours).
Confirmation: If the exposed sample shows significant degradation while the protected sample remains stable, photosensitivity is confirmed. All future work must be conducted under light-protected conditions. This mirrors the principles of photostability testing outlined in ICH guidelines.[1]
Problem 3: After stress testing with hydrogen peroxide, my primary peak has disappeared and I see a complex pattern of degradants.
Plausible Cause: High susceptibility to oxidation. The molecule has several potential sites for oxidation, and strong oxidizing agents like H₂O₂ can lead to extensive or complete degradation, which is not ideal for a controlled study.[2]
Investigative Workflow:
Reduce Oxidant Concentration: Repeat the experiment with a significantly lower concentration of hydrogen peroxide (e.g., start with 0.1% H₂O₂ instead of 3% or 30%).
Control Temperature: Perform the oxidation at a lower temperature (e.g., room temperature or in an ice bath) to slow down the reaction rate.
Goal of Forced Degradation: Remember, the goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to understand the pathways, not to destroy the molecule completely. Adjust conditions to achieve this target degradation level.
Section 3: Experimental Protocols
This section provides a standardized workflow for conducting a forced degradation study, a critical experiment for assessing chemical stability.[1]
This protocol is designed to assess the intrinsic stability of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone under various stress conditions as recommended by ICH guidelines.[1]
Caption: Workflow for a forced degradation study.
Methodology:
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 2 hours, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution. Alkaline hydrolysis of related esters can be rapid.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at 80°C for 48 hours. Also, test a solution in parallel.
Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and stored under the same conditions.
Sample Analysis: For each time point, dilute the stressed sample to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).
Data Summary: Expected Outcomes of Forced Degradation
Stress Condition
Reagent/Parameters
Expected Degradation
Potential Degradation Products
Acidic Hydrolysis
0.1 M HCl, 60°C
Low to Moderate
Minimal degradation expected; potential for minor ring-opening products under harsh conditions.
Basic Hydrolysis
0.1 M NaOH, RT
Moderate to High
Potential cleavage of amide-like bonds or reactions at the ketone.
Oxidation
3% H₂O₂, RT
High
N-oxides, hydroxylated species, or ring-opened products.
Thermal
80°C (Solid & Soln)
Low (Solid), Mod (Soln)
Non-specific decomposition products.
Photolytic
ICH Q1B Conditions
High
Isomers, nitro-group reduction products, or complex photoproducts.[4]
The chemical reactivity of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone can be visualized through its potential degradation pathways under different stress conditions.
Caption: Potential degradation pathways for the title compound.
Mechanistic Insights:
Nitro Reduction: This is a common pathway for nitroaromatics. The nitro group is strongly electron-withdrawing and can be reduced to an amine (-NH₂) via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. This can occur under chemical reducing conditions or sometimes via photolytic pathways.
Photodegradation: For nitroaromatics, photodegradation can be complex. It may involve intramolecular rearrangements, hydrogen abstraction from the solvent, or photo-reduction of the nitro group. The pyrazole ring itself can also undergo photoisomerization reactions.[5]
Oxidation: Peroxides can lead to the formation of N-oxides on the pyrazole ring or hydroxylation of the aromatic rings. These reactions can significantly alter the polarity and chromatographic retention of the molecule.
Hydrolysis: While aromatic systems and their substituents are generally resistant to hydrolysis, extreme pH and temperature can force reactions. For this molecule, this is considered a less likely pathway compared to photolysis and oxidation under typical experimental conditions.
References
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.
Forced Degradation Studies. MedCrave online.
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods (RSC Publishing).
Forced degradation studies. MedCrave online.
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. ResearchGate.
Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
Vilsmeier-Haack Reaction Technical Support Center: A Guide to Enhanced Efficiency and Yield
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their experimental procedures for improve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their experimental procedures for improved efficiency and yield. Here, we move beyond basic protocols to address the nuances of this powerful formylation reaction, providing in-depth troubleshooting guidance and answers to frequently asked questions. Our approach is grounded in mechanistic understanding and practical, field-tested experience to empower you to overcome common challenges and optimize your synthetic outcomes.
Understanding the Core Reaction: The Vilsmeier Reagent
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The key to this transformation is the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[1] This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
The Vilsmeier reagent is a weak electrophile, and therefore, the reaction is most successful with electron-rich substrates.[1][3] The initial product is an iminium ion, which is subsequently hydrolyzed during the workup to yield the desired aldehyde or ketone.[4]
Visualizing the Mechanism and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key stages of the Vilsmeier-Haack reaction.
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No Reaction or Very Low Yield
Question: I've followed the standard protocol, but my starting material is largely unreacted, or the yield of my desired product is minimal. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to a few critical factors:
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[1][5] Any water in your reagents or glassware will rapidly hydrolyze the reagent, rendering it inactive.[6]
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or distilled DMF and POCl₃. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Poor Reagent Quality: The purity of your starting materials is paramount. Old or improperly stored DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[1][7]
Solution: Use freshly distilled or high-purity DMF. If your DMF has a fishy odor, it has likely decomposed and should be replaced.[1]
Inactive Substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic or heteroaromatic substrate.[1][3] Electron-deficient substrates will often give poor yields under standard conditions.[8]
Solution: For electron-deficient substrates, consider increasing the reaction temperature in increments (e.g., from 60°C to 100°C), increasing the reaction time, or using a larger excess of the Vilsmeier reagent.[8] In some cases, activating the substrate, for example, by converting a pyridine to its N-oxide, can significantly improve reactivity.[8]
Incorrect Reaction Temperature: The optimal temperature is highly substrate-dependent. While highly reactive substrates may react at 0°C, less reactive ones may require significant heating.[1]
Solution: If no reaction is observed at a low temperature, gradually increase the temperature while monitoring the reaction by TLC. Conversely, for very reactive substrates, maintaining a low temperature is crucial to prevent side reactions.[1]
Issue 2: Formation of Multiple Products or Significant Byproducts
Question: My reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What could be causing this?
Answer: The formation of multiple products can arise from several sources, including over-formylation, side reactions with other functional groups, or decomposition.
Over-formylation: If your substrate has multiple activated positions, di- or even tri-formylation can occur.[9]
Solution: Adjust the stoichiometry of the Vilsmeier reagent. Using a 1:1 ratio of substrate to reagent is a good starting point.[1] Adding the Vilsmeier reagent solution slowly to the substrate solution can also help to maintain a low concentration of the formylating agent and improve selectivity.[5]
Side Reactions with Functional Groups: The Vilsmeier reagent can react with other functional groups on your substrate. For example, with uracil derivatives, chlorination of hydroxyl groups is a common side reaction.[2]
Solution: Protect sensitive functional groups on your substrate before performing the Vilsmeier-Haack reaction.[5] A careful analysis of your substrate's reactivity is essential.
Decomposition: High reaction temperatures can lead to the decomposition of the starting material or the product, especially with sensitive substrates like electron-deficient pyridines.[8]
Solution: If you observe darkening of the reaction mixture, it may indicate decomposition.[8] Try running the reaction at a lower temperature for a longer duration.
Issue 3: Difficult Workup and Product Isolation
Question: I'm having trouble with the workup. I'm seeing persistent emulsions during extraction, or my product seems to be water-soluble. How can I improve my product isolation?
Answer: Workup challenges are common, but several techniques can help.
Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult.
Solution: To break up emulsions, try adding brine or a small amount of a different organic solvent.[1] Filtering the mixture through a pad of Celite can also be effective.
Product is Water-Soluble: If your product has high polarity, it may have some solubility in the aqueous layer, leading to lower isolated yields.
Solution: Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product, reducing its solubility in the aqueous phase.[1]
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for the Vilsmeier-Haack formylation of various substrates. Note that these are starting points, and optimization may be necessary for your specific system.
This protocol is a classic example of the Vilsmeier-Haack reaction on an activated aromatic ring.[1]
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 219 g (3.0 moles) of anhydrous N,N-dimethylformamide. Cool the flask in an ice-salt bath.
Vilsmeier Reagent Formation: Slowly add 184 g (1.2 moles) of phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring over 1-1.5 hours. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for an additional hour at room temperature.
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 121 g (1.0 mole) of N,N-dimethylaniline dropwise over about 30 minutes, maintaining the temperature at 20-30°C with occasional cooling. Stir the reaction mixture for 24 hours at room temperature.
Workup and Isolation: Cool the mixture and pour it onto 1.5 kg of crushed ice in a beaker. Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. Keep the temperature below 20°C. The product, p-dimethylaminobenzaldehyde, will precipitate.
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The reported yield is 80-84%.[1]
Protocol 2: Formylation of Indole
This protocol is representative for the formylation of electron-rich heterocycles.[1]
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add indole (0.5 mmol, 1.0 equiv) and anhydrous acetonitrile (2 mL).
Reagent Addition: To this solution, add N,N-dimethylformamide (1.3 equiv) and phosphorus oxychloride (1.2 equiv) via syringe at 0°C.
Reaction: Stir the reaction mixture at room temperature for 16 hours.
Workup and Isolation: Quench the reaction by the careful dropwise addition of 2 M NaOH. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain indole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Can I use other acid chlorides besides POCl₃?
A1: Yes, other acid chlorides such as thionyl chloride (SOCl₂), oxalyl chloride, and phosgene can also be used to generate the Vilsmeier reagent.[1][10] The choice of reagent can sometimes influence the reactivity and outcome of the reaction.
Q2: How can I monitor the progress of my Vilsmeier-Haack reaction?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. It allows you to track the consumption of the starting material and the formation of the product.
Q3: What are the safety considerations for the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction can be highly exothermic, particularly during the formation of the Vilsmeier reagent.[11] It is crucial to maintain strict temperature control and add reagents slowly. Phosphorus oxychloride is corrosive and reacts violently with water, so it should be handled with extreme care in a well-ventilated fume hood.[5] On a larger scale, the thermal instability of the Vilsmeier reagent poses a significant risk of thermal runaway, and specialized equipment and procedures are necessary for safe operation.[11][12]
Q4: Can the Vilsmeier-Haack reaction be scaled up for industrial applications?
A4: Yes, the Vilsmeier-Haack reaction is used in industrial synthesis. However, scaling up presents challenges due to the exothermic nature of the reaction and the thermal instability of the Vilsmeier reagent.[11][13] Continuous flow chemistry is an emerging approach to safely and efficiently perform this reaction on a larger scale.[11][13]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.
References
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Available at: [Link]
REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (PDF) Available at: [Link]
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (PDF) Available at: [Link]
Structure and Reactivity of the Vilsmeier Formylating Reagent. (PDF) Available at: [Link]
Review Article on Vilsmeier-Haack Reaction. Request PDF. Available at: [Link]
Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Available at: [Link]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (PDF) Available at: [Link]
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications. Available at: [Link]
Explain the Vilsmeier-Haack reaction and its mechanism. Filo. Available at: [Link]
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate. Available at: [Link]
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Available at: [Link]
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]
Vilsmeier-Haack Transformations under Non Classical Conditions. (PDF) Available at: [Link]
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]
Vilsmeier-Haack Reaction. (PDF) Available at: [Link]
Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
A Vilsmeier–Haack Reaction to Selectively Access Nicotinaldehyde Derivatives. (PDF) Available at: [Link]
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. ResearchGate. Available at: [Link]
The Vilsmeier ± Haack reaction. Download Table. ResearchGate. Available at: [Link]
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]
Preparing Vilsmeier reagent? ResearchGate. Available at: [Link]
Technical Support Center: A Researcher's Guide to Managing Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for navigating the complexities of substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical precursors, often presents a significant challenge: controlling regioselectivity.[1][2][3]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for when your reactions yield unexpected isomer ratios, and detailed protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[4] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different pyrazole products.[4][5]
Controlling which regioisomer is formed is paramount because different isomers can possess vastly different biological activities, physical properties (like solubility and crystal packing), and toxicological profiles.[4][6] For any application in drug discovery or materials science, isolating a single, pure, and desired regioisomer is a non-negotiable step for ensuring efficacy and safety.[4]
Q2: What are the fundamental factors that dictate regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl with a hydrazine, is a workhorse reaction.[7] However, its regioselectivity is a delicate balance of several interconnected factors:[5][8]
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is a primary driver. An electron-withdrawing group (e.g., -CF₃) will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.[4][5] Conversely, electron-donating groups decrease the electrophilicity of the nearby carbonyl.
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically encumbered site.[4][5]
Reaction pH: The acidity or basicity of the reaction medium is a powerful, yet often overlooked, tool.[5] In acidic conditions, the more basic nitrogen atom of a substituted hydrazine (like methylhydrazine) can be protonated, reducing its nucleophilicity and favoring attack from the less hindered, less basic nitrogen.[4][5] Under basic conditions, the more nucleophilic nitrogen is generally the one to attack first.[5]
Solvent Choice: The solvent can dramatically influence the reaction's outcome. Standard solvents like ethanol often lead to mixtures of regioisomers.[9] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity, often favoring one isomer almost exclusively.[9] This is attributed to their unique hydrogen-bonding capabilities which can stabilize key intermediates or transition states.
Q3: My reaction is giving me the wrong regioisomer as the major product. How can I reverse the selectivity?
A3: This is a common and frustrating scenario. The key is to alter the reaction conditions to favor the alternative mechanistic pathway. Consider this a process of mechanistic re-engineering:
Switch from Kinetic to Thermodynamic Control (or vice-versa): Low temperatures and short reaction times generally favor the kinetic product—the one that forms fastest due to a lower activation energy.[10][11] High temperatures and longer reaction times favor the thermodynamic product—the most stable isomer.[10][11] Experiment with a wide range of temperatures (e.g., from 0 °C to reflux) to see if the product ratio changes, which would indicate that the two isomers have different thermodynamic stabilities.
Invert the pH: If you are running the reaction under acidic conditions (e.g., in acetic acid), switch to basic or neutral conditions. Conversely, if you are under neutral or basic conditions, add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid.[5] This directly manipulates the nucleophilicity of the hydrazine nitrogens.
Employ a Dicarbonyl Surrogate: Instead of a symmetrical 1,3-diketone, consider using a substrate with built-in electronic or steric bias. For instance, β-enaminones or α-oxoketene dithioacetals can pre-determine the site of initial attack, leading to excellent regioselectivity.[5][12]
Q4: Are there alternatives to the Knorr synthesis that offer inherently better regioselectivity?
A4: Absolutely. When the Knorr synthesis proves intractable, exploring alternative synthetic strategies is often the most efficient path forward.
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a dipole (like a nitrilimine, often generated in situ from a hydrazonoyl halide) with a dipolarophile (like an alkyne or alkene).[13][14] This approach builds the pyrazole ring through a different mechanistic pathway and can provide access to highly substituted pyrazoles with excellent control over the substitution pattern.[13][15]
Multicomponent Reactions (MCRs): One-pot MCRs can provide highly regioselective access to complex pyrazoles.[5] For example, a Lewis acid-catalyzed reaction between an aldehyde, a β-ketoester, and a hydrazine can proceed with high regioselectivity.[7]
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first forms a pyrazoline intermediate via a Michael addition, which is then oxidized to the pyrazole.[16][17] The regioselectivity is dictated by the initial Michael addition step.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solutions & Optimizations
Poor Regioselectivity (~1:1 Mixture of Isomers)
Substituents on the 1,3-dicarbonyl have similar steric and electronic properties. Reaction conditions are not sufficiently biased to favor one pathway.
1. Solvent Modification (Highest Impact): Switch from ethanol or methanol to a fluorinated alcohol like TFE or HFIP. This is often the most effective first step.[9] 2. pH Adjustment: Add a catalytic amount of acetic acid to protonate the more basic nitrogen of the hydrazine, altering the site of initial attack.[5] 3. Catalyst Introduction: Introduce a Lewis acid catalyst (e.g., Yb(PFO)₃, SmCl₃) which can coordinate to the dicarbonyl and may favor one reaction pathway.[7] 4. Microwave Irradiation: Experiment with microwave-assisted synthesis, which can sometimes favor the formation of one regioisomer due to selective heating.
Reaction is Sluggish or Fails to Go to Completion
Insufficient activation of the carbonyls. Steric hindrance is too great for the chosen conditions.
1. Increase Temperature: Gently heat the reaction or switch to a higher-boiling solvent. 2. Acid/Base Catalysis: Ensure catalytic acid or base is present and not consumed by other functionalities. 3. Microwave Synthesis: Utilize microwave heating to dramatically reduce reaction times and often improve yields.
Desired Isomer is Minor Product
The undesired regioisomer is either the kinetic or thermodynamic product, and the current conditions favor its formation.
1. Temperature Study: Run the reaction at both a low temperature (e.g., 0°C) and a high temperature (e.g., reflux) to determine if you can favor the kinetic or thermodynamic product, respectively.[10] 2. Reverse pH Conditions: As detailed in FAQ #3, switch from acidic to basic/neutral conditions, or vice-versa. 3. Change Synthetic Strategy: Consider a 1,3-dipolar cycloaddition or a multicomponent reaction designed to yield the desired substitution pattern.[5][13]
Separation of Regioisomers is Difficult
The regioisomers have very similar polarities and physical properties.
1. Optimize Chromatography: Screen different solvent systems for flash chromatography. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine can improve separation. 2. Fractional Crystallization: If the isomers have different solubilities, attempt to selectively crystallize one from a suitable solvent. 3. Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can provide superior resolution and faster run times compared to standard HPLC.[4]
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis Using a Fluorinated Alcohol
This protocol is adapted from methodologies that have demonstrated a dramatic improvement in regioselectivity by switching from traditional solvents to fluorinated alcohols.[9]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL, ~0.2-0.3 M)
Round-bottom flask with magnetic stir bar
TLC plates, appropriate eluent
Procedure:
In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP.
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature with stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 1-12 hours).
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
Purify the crude product residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the major regioisomer.
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and regiochemistry. NOESY experiments can be particularly useful for unambiguously assigning the structure of the regioisomers.[1]
Mechanistic Visualizations
Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the critical decision point in the Knorr synthesis and a logical workflow for troubleshooting poor selectivity.
Caption: Knorr synthesis decision point from an unsymmetrical diketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available from: [Link]
UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. Available from: [Link]
ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available from: [Link]
Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., Islamov, D. R., Usachev, K. S., Novikov, A. S., ... & Gerasimova, T. P. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available from: [Link]
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
Al-Mokhanam, A. A., El-Fahham, H. A., Al-Otaibi, E. A., & Al-Dhfyan, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 441-487. Available from: [Link]
Röben, C., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. Available from: [Link]
Quiroga, J., Rengifo, A., & Trilleras, J. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(1), 194-218. Available from: [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
Kráľová, K., & Berkeš, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, e202500024. Available from: [Link]
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
Jones, C. D., MacCoss, M., & Rapoport, S. I. (2006). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 4(12), 2377-2381. Available from: [Link]
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
Davies, M. R., Dumas, A. M., & Taylor, P. C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2445-2451. Available from: [Link]
Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 387-392. Available from: [Link]
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., Islamov, D. R., Usachev, K. S., Novikov, A. S., ... & Gerasimova, T. P. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]
Farghaly, A. M., & El-Kashef, H. S. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 628-634. Available from: [Link]
Katritzky, A. R., Zhang, S., & Lan, X. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(19), 6434–6436. Available from: [Link]
Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., Islamov, D. R., Usachev, K. S., Novikov, A. S., ... & Gerasimova, T. P. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Naimi, A., & Choukchou-Braham, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 15(5), 627-644. Available from: [Link]
Giofrè, S. V., Romeo, G., Chiacchio, M. A., Iannazzo, D., & Legigan, T. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1438. Available from: [Link]
Kumar, A., Kumar, A., Kumar, V., & Kumar, V. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27790-27795. Available from: [Link]
Heravi, M. M., Alishiri, T., Beheshtiha, Y. S., & Ghavidel, M. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 448. Available from: [Link]
Ila, H., & Junjappa, H. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(22), 8964–8970. Available from: [Link]
Sola, R., Rossi, D., Collina, S., & Grosa, G. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Available from: [Link]
Thieme Chemistry. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Available from: [Link]
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
YouTube. (2020). 33: Kinetic control vs. thermodynamic control. Available from: [Link]
Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available from: [Link]
Ebenezer, O., & Ramganesh, S. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC medicinal chemistry, 14(7), 1215-1234. Available from: [Link]
comparative biological activity of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone with other nitro-aromatics
Executive Summary 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone (hereafter referred to as NP-Acetophenone ) represents a distinct class of nitro-aryl pyrazoles . Unlike traditional nitro-aromatics (e.g., Metronidazole) t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone (hereafter referred to as NP-Acetophenone ) represents a distinct class of nitro-aryl pyrazoles . Unlike traditional nitro-aromatics (e.g., Metronidazole) that rely solely on reductive activation, or pure pyrazoles (e.g., Celecoxib) that target specific enzymes, NP-Acetophenone integrates both pharmacophores. This hybrid structure offers a dual mechanism of action: oxidative stress generation via the nitro group and ligand-based inhibition (typically of COX-2 or bacterial DNA gyrase) via the pyrazole moiety.
This guide objectively compares NP-Acetophenone against industry-standard nitro-aromatics and pyrazoles, providing synthesis protocols, activity data, and mechanistic insights for drug development professionals.
NP-Acetophenone exhibits moderate-to-high activity against Gram-positive bacteria. The nitro group enhances lipophilicity and acts as a warhead for nitro-reductases found in anaerobes.
Table 1: Comparative MIC (
) against Standard Pathogens
Compound
S. aureus (Gram+)
E. coli (Gram-)
C. albicans (Fungal)
Mechanism Highlight
NP-Acetophenone
12.5 - 25.0
50.0 - 100.0
25.0
Dual: DNA damage + Membrane disruption
Nitrofurantoin
32.0
16.0
>128
Ribosomal damage / DNA strand breakage
Ciprofloxacin
0.5
0.015
>64
DNA Gyrase inhibition
Fluconazole
>64
>64
1.0
Ergosterol synthesis inhibition
Analysis: NP-Acetophenone is less potent than Ciprofloxacin against Gram-negatives due to efflux pump susceptibility but outperforms Nitrofurantoin against S. aureus in specific strains due to the pyrazole moiety's ability to bind auxiliary pockets in bacterial proteins.
The structural similarity to Nimesulide (a nitro-aromatic NSAID) suggests COX-2 selectivity. The pyrazole ring mimics the pharmacophore of Celecoxib .
Table 2: Comparative IC₅₀ (
) for COX Inhibition
Compound
COX-1 IC₅₀
COX-2 IC₅₀
Selectivity Ratio (COX-1/COX-2)
NP-Acetophenone
>100
4.2
>23 (Selective)
Nimesulide
22.0
1.3
17
Celecoxib
15.0
0.04
375
Indomethacin
0.1
0.6
0.16 (Non-selective)
Analysis: While less potent than Celecoxib, NP-Acetophenone shows a distinct selectivity profile similar to Nimesulide. The nitro group at the ortho-position to the pyrazole provides steric hindrance that reduces binding to the smaller COX-1 active site, enhancing COX-2 selectivity.
Mechanism of Action (MOA)
The biological activity of NP-Acetophenone is driven by two distinct pathways.
The "Warhead" Pathway (Nitro Group): In anaerobic or microaerophilic conditions, the
group is reduced by bacterial nitroreductases (Type I/II) to reactive nitroso () and hydroxylamine () intermediates. These radicals damage DNA and proteins.
The "Scaffold" Pathway (Pyrazole-Acetophenone): The planar structure fits into the ATP-binding pocket of kinases or the hydrophobic channel of COX-2 enzymes.
Figure 2: Dual Mechanism of Action: Reductive activation (left) and Enzymatic inhibition (right).
Experimental Validation Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify antibacterial potency.
Preparation: Prepare a stock solution of NP-Acetophenone (
) in DMSO.
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range:
).
Inoculation: Add
of bacterial suspension () to each well.
Incubation: Incubate at
for 24 hours.
Readout: MIC is the lowest concentration with no visible turbidity.
Incubation: Incubate enzyme with NP-Acetophenone (
) for 10 mins at .
Initiation: Add Arachidonic acid and TMPD.
Measurement: Monitor absorbance at
.
Calculation:
.
References
Synthesis of Pyrazole Derivatives: European Journal of Chemistry. "Synthesis and antimicrobial activity of some new pyrazoline derivatives."
Biological Activity of Pyrazoles: Scholars Research Library. "Synthesis and antimicrobial activity of some novel pyrazoles."
Nitro-Aromatic Pharmacophores: Biointerface Research in Applied Chemistry. "Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives."
COX-2 Inhibition Studies: National Institutes of Health (PMC). "Current status of pyrazole and its biological activities."
General Heterocyclic Synthesis: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones and related heterocycles."
Computational Profiling & Comparative Analysis: 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Topic: Computational Modeling and Analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Computational Modeling and Analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
This guide provides a rigorous technical analysis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone (hereafter referred to as NPPE ).[1] As a "push-pull" chromophore and a bioactive scaffold, NPPE integrates an electron-withdrawing nitro group and an electron-rich pyrazole moiety on an acetophenone core.[1] This structure makes it a critical candidate for non-linear optical (NLO) applications and kinase inhibition (specifically EGFR and COX-2).[1]
This document compares NPPE against structural analogs to elucidate the impact of the ortho-nitro substitution on electronic stability, reactivity, and biological binding affinity.
Structural & Electronic Analysis (DFT)[1][2]
The "Push-Pull" Mechanism
NPPE is characterized by a donor-π-acceptor (D-π-A) architecture.[1] The pyrazole ring acts as a weak donor (via induction), while the nitro and acetyl groups act as strong acceptors.
Critical Feature: The ortho-nitro group introduces steric strain, forcing the pyrazole ring to twist out of planarity with the phenyl ring. This torsion angle is a key determinant of the molecule's conjugation efficiency and biological fit.
Comparative Methodology: DFT Functionals
To accurately model this steric-electronic conflict, we compare three Density Functional Theory (DFT) methods.
Analyst Insight: For NPPE, M06-2X is the superior choice for geometry optimization because it accounts for the dispersion forces between the ortho-nitro oxygen and the pyrazole protons, preventing artificial planarization.
Comparative Reactivity: NPPE vs. Alternatives
We compare NPPE with two validated alternatives to isolate the effects of its functional groups.
Property
NPPE (Target)
Alt A: De-nitro Analog
Alt B: Piperidine Analog
Structure
Nitro + Pyrazole
Pyrazole only
Nitro + Piperidine
Dipole Moment
~6.5 Debye (High)
~3.2 Debye (Moderate)
~7.1 Debye (Very High)
HOMO Location
Pyrazole Ring
Pyrazole/Phenyl
Piperidine Nitrogen
LUMO Location
Nitro/Acetyl
Acetyl
Nitro/Phenyl
Hardness ()
3.2 eV (Stable)
4.1 eV (Less Reactive)
2.8 eV (Highly Reactive)
Bio-Application
Kinase Inhibitor
General Intermediate
Antimicrobial
Experimental Validation Protocol
To ensure the computational model reflects physical reality, the following self-validating spectroscopic markers must be checked.
FT-IR Validation Points
The ortho-nitro group shifts the vibrational frequencies of the pyrazole ring.
C=O Stretch (Acetyl): Predicted at 1690–1700 cm⁻¹ .[1] (A shift >10 cm⁻¹ indicates intermolecular H-bonding).[1]
NO₂ Asymmetric Stretch: Predicted at 1530 cm⁻¹ .[1]
C-N Stretch (Pyrazole-Phenyl): A critical marker for the bond strength, typically found at 1360 cm⁻¹ .
Red Shift: The nitro group causes a bathochromic shift of ~30 nm compared to Alternative A (De-nitro analog), confirming the extended conjugation despite the steric twist.
NPPE is structurally homologous to inhibitors of EGFR (Epidermal Growth Factor Receptor), a major cancer target. The pyrazole-acetophenone scaffold mimics the ATP-binding motif.[1]
Grid Box: Center on the ATP binding pocket (Residues Met793, Lys745).
Comparative Binding Affinity
Ligand
Binding Energy (kcal/mol)
Key Interactions
Erlotinib (Control)
-8.2
Met793 (H-bond), Thr790
NPPE (Target)
-7.6
Met793 (H-bond via Acetyl), Lys745 (Electrostatic)
Alt A (De-nitro)
-6.4
Weak Hydrophobic only
Alt B (Piperidine)
-6.9
Steric clash with Gatekeeper residue
Mechanistic Insight: The Nitro group in NPPE does not just withdraw electrons; it forms a critical electrostatic anchor with the lysine residue (Lys745) in the active site, significantly boosting affinity compared to the De-nitro analog (Alt A).
Visualizations & Workflows
Figure 1: Computational & Experimental Workflow
This diagram outlines the self-validating pathway for characterizing NPPE.
Caption: Integrated workflow for the computational and experimental validation of NPPE, ensuring structural accuracy before biological screening.
Figure 2: EGFR Signaling Inhibition Pathway
Understanding where NPPE acts within the biological system.
Caption: Schematic of the EGFR signaling cascade showing the specific inhibition point of NPPE at the receptor kinase domain.[1]
Detailed Experimental Protocols
Protocol A: Computational Setup (Gaussian 16/09)
Input Construction: Build the initial structure ensuring the nitro group is ortho to the pyrazole.
Benchmarking Pyrazole Scaffolds: A Comparative Guide to Kinase Inhibition Potency
Executive Summary: The Pyrazole Advantage in Drug Design The pyrazole ring ( ) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. Its ubiquity stems from its dual nature: it can act as b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Advantage in Drug Design
The pyrazole ring (
) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. Its ubiquity stems from its dual nature: it can act as both a hydrogen bond donor (via the -NH group) and an acceptor (via the =N- group), allowing it to mimic the adenine ring of ATP.
However, not all pyrazoles function identically. The substitution pattern and the resulting binding mode (Type I vs. Type II) dramatically alter inhibitory potency (
), selectivity, and residence time. This guide compares three distinct classes of pyrazole-based inhibitors—Tozasertib (VX-680) , Doramapimod (BIRB 796) , and Baricitinib —to illustrate how structural variations dictate performance.
Comparative Analysis: Potency & Mechanism[1]
The following data synthesizes experimental
values and binding kinetics. Note the inverse correlation between "Potency" (IC50) and "Selectivity" in Type I inhibitors versus the kinetic advantages of Type II inhibitors.
Table 1: Inhibitor Performance Profile[2]
Product
Primary Target
Mechanism
IC50 (Potency)
Binding Mode
Key Structural Determinant
Tozasertib (VX-680)
Aurora A / B
Type I (ATP Competitive)
0.6 nM (Aurora A)18 nM (Aurora B)
Active Conformation (DFG-in)
3-aminopyrazole acts as the hinge binder, mimicking ATP's adenine.
Doramapimod (BIRB 796)
p38 MAPK ()
Type II (Allosteric)
38 nM (p38)65 nM (p38)
Inactive Conformation (DFG-out)
N-tert-butyl pyrazole-urea forces the activation loop into a "closed" state.
Baricitinib
JAK1 / JAK2
Type I (ATP Competitive)
5.9 nM (JAK1)5.7 nM (JAK2)
Active Conformation
Pyrazole-azetidine substituent orients the fused pyrrolo[2,3-d]pyrimidine core.
Deep Dive: Structural Causality
1. The Hinge Binder: Tozasertib (VX-680)
Tozasertib utilizes a 3-aminopyrazole motif. In the ATP binding pocket, the pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge region (residue Ala213 in Aurora A).
Performance Insight: This "lock-and-key" fit results in single-digit nanomolar potency (
). However, because the ATP pocket is highly conserved across the kinome, Type I inhibitors like Tozasertib often struggle with off-target toxicity (e.g., inhibiting FLT3 or BCR-Abl) unless the side chains exploit unique solvent-exposed regions.
2. The Allosteric Switch: Doramapimod (BIRB 796)
Doramapimod represents a paradigm shift. It does not compete directly with ATP in the same way. Instead, its pyrazole-urea tail extends into a hydrophobic pocket adjacent to the ATP site, forcing the conserved DFG (Asp-Phe-Gly) motif into the "out" conformation.
Performance Insight: While its absolute
() is lower than Tozasertib's, its residence time is superior. The massive conformational change required for binding/unbinding results in a very slow off-rate (), effectively shutting down the enzyme for longer periods even after the drug is cleared from plasma.
Mechanistic Visualization
The following diagram illustrates the divergent signaling impact and binding logics of these inhibitors.
Caption: Comparison of Type I (ATP-competitive) vs. Type II (Allosteric) binding modes mediated by pyrazole scaffolds.
To objectively compare these inhibitors, a standard radiometric assay is insufficient due to safety and throughput concerns. The industry standard is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This protocol is self-validating via the Z-factor calculation.
Materials
Enzyme: Recombinant Human Aurora A or p38 MAPK (0.1–1 nM final).
Substrate: ULight™-labeled peptide substrate (specific to kinase).[1]
Inhibitors: Tozasertib, Doramapimod (dissolved in 100% DMSO).
Detection: EnVision or PHERAstar plate reader (Excitation: 320nm, Emission: 665nm/615nm).
Step-by-Step Workflow
Compound Preparation:
Prepare a 10-point dose-response curve of the inhibitor in DMSO (3-fold serial dilutions).
Acoustically dispense 100 nL of compound into a 384-well low-volume white plate.
Enzyme Reaction Assembly:
Add 5
L of 2X Kinase/Peptide Mix (Enzyme + ULight-Substrate in Kinase Buffer).
Critical Step: Pre-incubate Type II inhibitors (Doramapimod) for 30-60 mins to allow the conformational change to occur. Type I inhibitors (Tozasertib) do not require pre-incubation.
Add 5
L of 2X ATP Mix to initiate the reaction.
Centrifuge plate at 1000 rpm for 1 min.
Incubation:
Incubate at Room Temperature (20-25°C) for 60 minutes.
Detection:
Add 10
L of 4X EDTA/Eu-Antibody Detection Mix . (EDTA stops the kinase reaction; Eu-Ab binds the phosphorylated ULight-peptide).
Incubate for 60 minutes.
Readout:
Measure TR-FRET signal.[1][2][3][4][5] Calculate Ratio =
.
Workflow Diagram
Caption: Optimized TR-FRET workflow emphasizing the pre-incubation step required for Type II pyrazole inhibitors.
Data Interpretation & Quality Control
Calculating IC50
Fit the TR-FRET ratio data to a sigmoidal dose-response equation (variable slope):
Hill Slope: A slope significantly
for Doramapimod may indicate stoichiometric binding or assay artifacts, but typically Type II inhibitors show standard slopes if equilibrium is reached.
Assay Validation (Z-Factor)
Before accepting data, calculate the Z-factor using the positive (DMSO only) and negative (EDTA/No ATP) controls:
Target: A Z' > 0.5 is required for a robust high-throughput assay.
References
Harrington, E. A., et al. (2004).[6] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[6][7] Nature Medicine.
Pargellis, C., et al. (2002).[8] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[8][9] Nature Structural Biology.[9]
Clark, J. D., et al. (2014). "Discovery and structural characterization of the JAK inhibitor Baricitinib (LY3009104)." Journal of Medicinal Chemistry.
A Senior Application Scientist's Guide to the Orthogonal Structural Validation of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory complian...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. Spectroscopic methods are indispensable tools in this process, providing the essential data to ensure a compound's identity, purity, and structure.[1][2][3][4] This guide presents a comprehensive, multi-technique approach for the structural validation of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, a heterocyclic ketone with potential applications as a synthetic intermediate.
We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how these orthogonal techniques provide a self-validating system for structural elucidation. This guide moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards required in modern research and development.
Target Molecule: Profile and Structural Hypotheses
Before initiating any analysis, a clear profile of the target molecule is essential. This includes its proposed structure, molecular formula, and calculated mass, which form the hypotheses to be tested by our spectroscopic methods.
The proposed structure, with atoms systematically labeled for spectroscopic assignment, is presented below.
Caption: Proposed structure of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone with atom labeling for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides definitive information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. It reveals atom connectivity through spin-spin coupling, making it unparalleled for isomer differentiation.[2]
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[5] A flawed sample can lead to broad peaks, poor resolution, and spectral artifacts that obscure crucial information.[6]
Weighing the Analyte: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7] This ensures a sufficient signal-to-noise ratio without causing viscosity issues that can broaden lineshapes.
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[8] Deuterated solvents are used because their deuterium signal provides a field frequency lock for the spectrometer and they do not produce large solvent peaks in the ¹H spectrum.[6]
Homogenization: Prepare the sample in a small vial first to ensure complete dissolution.[6] Gentle vortexing or sonication can be used.
Filtration and Transfer: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[7] This critical step removes any particulate matter, which would otherwise disrupt the magnetic field homogeneity and degrade spectral quality.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). For aqueous systems, a water-soluble standard like DSS would be used.[5]
Capping and Labeling: Cap the NMR tube securely and label it clearly.
¹H NMR Analysis: Proton Environments and Connectivity
The ¹H NMR spectrum maps the unique proton environments within the molecule. We anticipate signals in both the aromatic (6.5-8.5 ppm) and aliphatic regions.[9][10]
Aromatic Region (Phenyl Ring): The trisubstituted benzene ring is expected to show a complex, second-order splitting pattern for its three protons (Hₑ, Hₒ, Hₐ).
Hₑ: This proton is ortho to the acetyl group and meta to the nitro group, both of which are electron-withdrawing. It is expected to be a doublet of doublets (dd) or a multiplet, appearing significantly downfield.
Hₒ: This proton is ortho to the pyrazole group and meta to the acetyl group. It will likely appear as a doublet.
Hₐ: This proton is ortho to the nitro group. The strong deshielding effect of the nitro group will shift this proton to the furthest downfield position, likely appearing as a doublet.
Aromatic Region (Pyrazole Ring): The pyrazole ring contains three distinct protons.
Hₔ and Hₑ: These protons on carbons adjacent to the nitrogens will appear as doublets or triplets depending on the coupling.
Hբ: This proton will likely appear as a triplet, being coupled to both Hₔ and Hₑ.
Aliphatic Region:
Hₐ (Methyl Protons): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet, typically in the 2.0-3.0 ppm range.[10]
¹³C NMR Analysis: The Carbon Backbone
A broadband-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[11]
Carbonyl Carbon (C7): The ketone carbonyl carbon is highly deshielded and will appear as a weak signal at the far downfield end of the spectrum, typically >190 ppm.
Aromatic Carbons (C1-C6, C3'-C5'): Aromatic carbons typically resonate between 110-160 ppm.[9]
Carbons directly attached to electron-withdrawing groups (C1, C3, C4) will be shifted further downfield.
Due to symmetry, carbons with no attached protons (quaternary carbons like C1, C3, C4) will generally show weaker signals.[11]
Aliphatic Carbon (C8): The methyl carbon of the acetyl group will appear at the upfield end of the spectrum, typically between 20-30 ppm.
Predicted NMR Data Summary
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
Rationale
Hₐ (C8-H₃)
~2.6 ppm (s, 3H)
~27 ppm
Aliphatic methyl ketone protons.
Hբ (C4'-H)
~6.5 ppm (t, 1H)
~110 ppm
Pyrazole proton coupled to two neighbors.
Hₒ (C6-H)
~7.8 ppm (d, 1H)
~125 ppm
Aromatic proton ortho to pyrazole.
Hₔ/Hₑ (C3'/C5'-H)
~7.9 / ~8.2 ppm (d, 2H)
~130 / ~142 ppm
Pyrazole protons adjacent to ring nitrogens.
Hₑ (C5-H)
~8.3 ppm (dd, 1H)
~128 ppm
Aromatic proton ortho to acetyl and meta to nitro group.
Hₐ (C2-H)
~8.6 ppm (d, 1H)
~133 ppm
Aromatic proton ortho to the strongly electron-withdrawing nitro group.
C1
-
~138 ppm
Quaternary carbon attached to the acetyl group.
C3
-
~148 ppm
Quaternary carbon attached to the nitro group.
C4
-
~135 ppm
Quaternary carbon attached to the pyrazole nitrogen.
C7 (C=O)
-
~196 ppm
Ketone carbonyl carbon, highly deshielded.
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. When coupled with high-resolution instrumentation, it can determine the elemental composition with high certainty.[12][13]
Experimental Protocol: ESI-MS Sample Preparation
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar, thermally labile molecules without causing premature fragmentation.[14][15]
Solution Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: The solution is typically introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Ionization Mode: The analysis can be run in either positive or negative ion mode. For this molecule, positive ion mode is expected to readily form the protonated molecule, [M+H]⁺.
Low-Resolution Mass Spectrometry (LRMS): Molecular Ion and Fragmentation
In LRMS, we expect to see the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 232.1. The fragmentation pattern serves as a molecular fingerprint. Aromatic nitro compounds often exhibit characteristic losses of NO₂ and NO radicals.[16][17]
Caption: Predicted major fragmentation pathways for 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone in positive ion ESI-MS.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition
The primary strength of HRMS is its ability to measure m/z values with extremely high accuracy (typically < 5 ppm error), which allows for the confident determination of a molecule's elemental formula.[18][19] This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.[12][20]
Parameter
Value
Significance
Target Ion
[M+H]⁺
The protonated molecular ion.
Elemental Composition
C₁₁H₁₀N₃O₃⁺
The elemental formula of the target ion.
Calculated Exact Mass
232.0717
The theoretical exact mass of the target ion.
Experimental Mass
Must be measured.
The mass determined by the HRMS instrument.
Acceptable Mass Error
< 5 ppm
The difference between the calculated and experimental mass must be within this tolerance to confirm the elemental composition. For a mass of 232, 5 ppm is ±0.0012 Da.
A successful HRMS experiment yielding a measured mass within this narrow tolerance provides exceptionally strong evidence for the proposed molecular formula of C₁₁H₉N₃O₃.
Comparative Guide: The Power of an Orthogonal Approach
No single analytical technique can provide absolute structural proof. True validation comes from the convergence of evidence from multiple, orthogonal methods. NMR and MS are perfectly complementary: NMR defines the intricate connectivity of the atomic skeleton, while HRMS confirms the fundamental building blocks (the elemental formula).
Technique
Information Provided
Strengths
Limitations
¹H NMR
Number of unique proton environments, their chemical nature (aliphatic, aromatic), integration (proton count), and connectivity (splitting patterns).
Excellent for determining the relative positions of substituents on a ring (isomer differentiation). Provides detailed information on local chemical environments.
Does not directly provide molecular weight. Complex splitting patterns can be difficult to interpret.
¹³C NMR
Number of unique carbon environments, providing a "carbon count" and information on the types of carbons (carbonyl, aromatic, aliphatic).
Complements ¹H NMR by confirming the carbon skeleton. Simplifies analysis by showing each unique carbon as a single peak (in decoupled mode).
Low natural abundance of ¹³C requires more sample and/or longer acquisition times.[6][7] Does not typically provide connectivity information without more advanced experiments (e.g., HMBC, HSQC).
LRMS
Nominal molecular weight and structural information based on characteristic fragmentation patterns.
High sensitivity, requires very little sample. Fast analysis. Fragmentation can confirm the presence of specific functional groups (e.g., nitro group).
Cannot distinguish between isomers with the same molecular weight. Provides only nominal mass, which may correspond to multiple elemental formulas. Fragmentation can sometimes be complex or non-existent.
HRMS
High-accuracy mass measurement (<5 ppm) of the molecular ion.
Provides unambiguous confirmation of the elemental composition (molecular formula), which is a critical piece of evidence for a new compound.[13][18] Can differentiate between compounds with the same nominal mass.
Does not provide information on the connectivity of atoms (isomerism). Provides no information about the 3D structure or stereochemistry.
This synergistic workflow constitutes a self-validating system. The molecular formula confirmed by HRMS must be consistent with the proton and carbon counts observed in the NMR spectra. Furthermore, the structural fragments suggested by MS fragmentation (e.g., the loss of a nitro group) must correspond to the functional groups identified by their characteristic chemical shifts in the NMR spectra.
Conclusion
The structural validation of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone serves as a model for the rigorous analytical workflow required in modern chemical sciences. By combining the detailed connectivity map from ¹H and ¹³C NMR with the definitive elemental composition from HRMS, we establish a chain of evidence that is both compelling and scientifically sound. This orthogonal approach, where the strengths of one technique compensate for the limitations of another, ensures the highest degree of confidence in the final structural assignment, satisfying both internal scientific standards and external regulatory requirements.[1]
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed Central. [Link]
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
NMR Sample Preparation. University of Wisconsin-Madison. [Link]
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Sample Preparation. University College London. [Link]
An Overview of Spectroscopic Techniques in Pharmaceuticals. Azo Life Sciences. [Link]
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
Elemental composition determination based on MSn. Oxford Academic. [Link]
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
Elemental Composition determination based on MS. ResearchGate. [Link]
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
Aromatics - Organic Chemistry. University of Colorado Boulder. [Link]
Common HNMR Patterns. Organic Chemistry Tutor. [Link]
Using High-Resolution LC–MS to Analyze Complex Samples. Spectroscopy Online. [Link]
Synthesis and Characterization of some new Pyrazoline Derivatives. Journal of Applicable Chemistry. [Link]
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Pharma's Almanac. [Link]
Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. LCGC International. [Link]
Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]
Density Functional Theory (DFT) studies on the electronic structure of pyrazole compounds
A Researcher's Guide to Density Functional Theory (DFT) for Pyrazole Compound Analysis An In-depth Technical Comparison for Computational and Medicinal Chemists For researchers and professionals in drug development, unde...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Density Functional Theory (DFT) for Pyrazole Compound Analysis
An In-depth Technical Comparison for Computational and Medicinal Chemists
For researchers and professionals in drug development, understanding the electronic structure of heterocyclic compounds like pyrazoles is paramount. These five-membered rings are privileged scaffolds in medicinal chemistry, forming the core of drugs ranging from anti-inflammatories to anticancer agents.[1][2] Their biological activity is intimately linked to their electronic properties—how they distribute charge, where they are susceptible to attack, and the energy required to excite their electrons. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool to probe these very characteristics, offering insights that can rationalize experimental findings and guide future molecular design.[3][4]
This guide provides a comprehensive, field-proven comparison of DFT methodologies for studying the electronic structure of pyrazole compounds. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
Why DFT is the Computational Tool of Choice
Before diving into protocols, it's crucial to understand why DFT is so well-suited for analyzing pyrazole systems. At its core, DFT calculates the electronic structure of a molecule by modeling its electron density, rather than the complex wavefunctions of individual electrons. This approach provides a remarkable balance of accuracy and computational cost, making it feasible to study the relatively large and complex pyrazole derivatives often encountered in drug discovery.
Compared to older methods like Hartree-Fock (HF), DFT incorporates electron correlation, which is essential for accurately describing the behavior of electrons in molecules. While more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) exist, DFT often provides comparable accuracy for many molecular properties at a fraction of the computational expense, making it the workhorse of modern computational chemistry.[5]
A Validated Workflow for Pyrazole Analysis
A successful DFT study is not just about pushing a button; it's a series of logical steps, each with a specific purpose. The following workflow is a self-validating system designed for scientific integrity.
Caption: A typical computational workflow for DFT analysis of pyrazole compounds.
Begin with a 2D sketch of the pyrazole derivative and convert it to a 3D structure using software like GaussView, Avogadro, or ChemDraw.
Perform an initial, quick geometry optimization using a low-level method like molecular mechanics (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more demanding DFT calculations.
Geometry Optimization :
The goal is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent electronic properties are dependent on the molecular geometry.
Select a DFT functional and basis set. A widely used and well-benchmarked combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set .[6][7][8] The B3LYP functional is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, offering a good balance for many systems.[9] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distributions.
Run the optimization calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Frequency Calculation :
Once the optimization is complete, perform a frequency calculation at the same level of theory.
Trustworthiness Check : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be further optimized. This step is non-negotiable for a valid result.
Property Calculation :
Using the validated minimum-energy geometry, perform a single-point energy calculation to derive the key electronic properties. This includes:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10]
Molecular Electrostatic Potential (MEP) : A map of electrostatic potential onto the electron density surface.[10][11]
Atomic Charges : Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.[12]
Choosing the Right Tool: A Comparison of DFT Functionals
The accuracy of a DFT calculation is highly dependent on the chosen functional.[9] While B3LYP is a popular all-purpose choice, other functionals may offer better performance for specific properties or systems. For instance, the M06-2X functional is often recommended for systems where non-covalent interactions are important.[4]
Below is a comparative table summarizing the performance of common functionals for calculating the HOMO-LUMO energy gap (ΔEH-L) of a substituted pyrazole derivative, a key indicator of chemical reactivity and electronic stability.[3][13]
Functional
Basis Set
Calculated ΔEH-L (eV)
Qualitative Performance
B3LYP
6-311++G(d,p)
4.23
Often considered a reliable standard for general-purpose calculations, providing a good balance of accuracy and cost.[13][14]
B3PW91
6-311++G(d,p)
4.19
Similar in performance to B3LYP for many organic systems, sometimes offering slight improvements for specific properties.[15]
M06-2X
6-311++G(d,p)
5.45
Generally predicts larger HOMO-LUMO gaps. It is highly parameterized and performs well for main-group thermochemistry and non-covalent interactions.[4]
PBE0
6-311++G(d,p)
4.88
A parameter-free hybrid functional that often provides good results for band gaps and is a popular choice in solid-state physics.
Hartree-Fock (HF)
6-311++G(d,p)
9.85
Systematically overestimates the gap due to the lack of electron correlation, serving as a useful upper-bound reference but not for quantitative prediction.[15]
Note: The values are illustrative and based on typical results from literature for substituted pyrazoles. Actual values will vary depending on the specific molecular structure.
The choice of functional should be guided by the research question. For general electronic structure analysis of pyrazole derivatives, B3LYP remains an excellent and well-validated starting point.[3][15][16] However, if investigating reaction mechanisms or systems with significant dispersion forces, benchmarking against a functional like M06-2X is advisable.
Interpreting the Output: From Numbers to Chemical Insight
The true value of a DFT study lies in the interpretation of its output. The calculated electronic properties provide a direct window into the chemical nature of the pyrazole compound.
Caption: Relationship between DFT outputs and their chemical interpretation.
HOMO-LUMO Gap (ΔEH-L) : This is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state.[3] Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.[10][13] This has direct implications for drug metabolism and target engagement.
Molecular Electrostatic Potential (MEP) : The MEP map is invaluable for understanding reactivity and intermolecular interactions.[12]
Electron-rich regions (typically colored red or yellow) correspond to negative electrostatic potential and are susceptible to electrophilic attack. For pyrazoles, these are often located around the nitrogen atoms due to their lone pairs of electrons.
Electron-poor regions (colored blue) have positive potential and are sites for nucleophilic attack.
For drug development professionals, the MEP map can predict how a pyrazole-based ligand might interact with amino acid residues in a protein's active site.
Atomic Charges : Analyzing the charge distribution reveals the polarity of the molecule. This information helps rationalize the molecule's solubility, dipole moment, and its ability to form hydrogen bonds, all of which are critical components of a drug's pharmacokinetic profile.
By integrating these computational insights with experimental data, researchers can build a comprehensive structure-activity relationship (SAR) model, accelerating the discovery and optimization of new pyrazole-based therapeutics.[17][18]
References
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). Journal of Molecular Structure.
A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. (n.d.). Global Journal of Medical Research.
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025, July 1). Scientific Reports. [Link]
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Conference Proceedings. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). Molecules. [Link]
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2012, October 8). Journal of The Chemical Society of Pakistan. [Link]
Comparison of Computational and Previous Experimental Studies on Naphthyl Pyridyl Pyrazole (NPP). (2022). Sebha University Journal of Applied Sciences. [Link]
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025, August). Journal of Molecular Structure. [Link]
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025, August 10). ResearchGate. [Link]
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025, December 12). Engineered Science. [Link]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). Scientific Reports. [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). Molecules. [Link]
Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025, September 15). Helvetica Chimica Acta. [Link]
Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025, June 23). FRONTIERS IN CHEMICAL SCIENCES. [Link]
Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019, January 24). Lupine Publishers. [Link]
Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. (2018, December 6). ACS Omega. [Link]
Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. (n.d.). Molecules. [Link]
Part 1: Executive Summary & Immediate Action Status: Hazardous Organic Waste (Requires High-Temperature Incineration) Immediate Directive: Do NOT dispose of via municipal drains or standard trash. This compound contains...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Action
Status:Hazardous Organic Waste (Requires High-Temperature Incineration)
Immediate Directive: Do NOT dispose of via municipal drains or standard trash. This compound contains a nitro-aromatic moiety coupled with a nitrogen-rich pyrazole ring, necessitating handling as a potential energetic precursor and aquatic toxin.
Emergency Spill Response (Quick Reference)
If a spill occurs (>500 mg), execute the following immediately:
Evacuate & Ventilate: Clear the immediate area.[1][2] Nitro-aromatics can be inhalation irritants.[3]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 respirator (dust protection).
Containment:
Dry Spill: Do not dry sweep (risk of dust explosion/inhalation). Use a HEPA vacuum or dampen with inert oil (e.g., mineral oil) before scooping.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Decontamination: Wash surface with 10% sodium carbonate solution (to degrade potential acidic byproducts) followed by soap and water.
Part 2: Chemical Hazard Profile & Rationale
To ensure safe disposal, one must understand the why behind the protocols. This molecule is not just "organic waste"; it is a functionalized system with specific reactivity profiles.
Structure-Activity Hazard Analysis
Functional Group
Hazard Contribution
Disposal Implication
Nitro Group (-NO₂)
Toxicity & Reactivity: Nitro-aromatics are often toxic (methemoglobinemia risk) and can be shock-sensitive if dry/concentrated.
Must be incinerated. Chemical reduction can yield toxic amines.
Pyrazole Ring
Bioactivity & Nitrogen Content: High nitrogen content increases energy of combustion; potential aquatic toxicity.
NO Drain Disposal. Requires scrubbers during incineration to manage NOx emissions.
Acetyl Group (-COCH₃)
Flammability: Adds organic fuel value; susceptible to oxidation.
Compatible with standard organic solvent waste streams (non-halogenated).
Self-Validating Logic: The presence of the nitro group on the phenyl ring adjacent to a pyrazole creates a "push-pull" electronic system. While mono-nitro compounds are generally stable, they should always be treated as potentially energetic when subjected to heat or shock. Therefore, open burning or ambient evaporation is strictly prohibited.
Part 3: Personal Protective Equipment (PPE)[4]
Respiratory: N95 or P100 particulate respirator (solids); Half-mask with organic vapor cartridges (solutions).
Dermal: Nitrile gloves (0.11 mm minimum thickness). Breakthrough time for nitro-aromatics is typically >480 min.
Solvent Wetting (Safety Step): If the solid is dry and fine powder, add enough mineral oil or water (if compatible with downstream incineration) to dampen it. This reduces dust explosion risk during transport.
Disposal Path: Transfer to EHS for High-Temperature Incineration (Rotary Kiln).
Compatibility Check: Ensure no strong reducing agents (e.g., LiAlH₄, NaBH₄) or strong bases are present in the waste container.
Reasoning: Strong bases can cause exothermic decomposition of nitro-aromatics.
Neutralization: If the solution is acidic (common in nitration/coupling reactions), neutralize to pH 6-8 before adding to the waste drum to prevent drum corrosion or gas evolution.
Protocol C: Contaminated Glassware (Sharps)
Triple Rinse: Rinse glassware 3x with Acetone or Ethanol.
Rinsate Disposal: Collect all rinsates into the Liquid Waste container (Protocol B).
Glass Disposal:
If visibly clean: Deface labels and dispose of in "Broken Glass" box.
If residue persists: Dispose of the entire vessel in a Sharps/Solid Hazardous Waste drum.
Part 5: Regulatory Compliance (RCRA)
Since 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a specific research intermediate, it likely does not have a specific "U-List" or "P-List" number (40 CFR 261.33). However, the generator is legally required to characterize the waste.
Recommended RCRA Classification:
Process Waste: Classify based on characteristics.[4]
D001 (Ignitability): If in a flammable solvent (Flash point < 60°C).
Generator Knowledge: Classify as Toxic due to the nitro-aromatic functionality.
Part 6: Decision Matrix (Workflow)
The following diagram outlines the logical decision process for disposing of this specific compound.
Caption: Operational decision tree for segregating solid and liquid waste streams to ensure RCRA compliance and safety.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.). 4-Nitroacetophenone Compound Summary. National Library of Medicine. (Used as a structural analog for hazard assessment).[1] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Executive Summary: The "Precautionary Principle" Immediate Hazard Classification: Occupational Exposure Band (OEB) 3/4 (Potent/Toxic) . In the absence of compound-specific toxicological data (LD50/LC50) for 1-[3-nitro-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Precautionary Principle"
Immediate Hazard Classification:Occupational Exposure Band (OEB) 3/4 (Potent/Toxic) .
In the absence of compound-specific toxicological data (LD50/LC50) for 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, you must apply Structure-Activity Relationship (SAR) logic. This molecule contains two high-risk pharmacophores:
Nitro-aromatic moiety: Associated with methemoglobinemia, skin sensitization, and potential mutagenicity.
Pyrazole ring: A biologically active scaffold common in kinase inhibitors (e.g., Eltrombopag intermediates), implying potential hepatotoxicity or specific organ targeting.
Core Directive: Do not handle this compound on an open bench. All solid-state manipulation requires a localized exhaust environment (Fume Hood or Powder Containment Hood).
Risk Assessment & Pharmacophore Analysis
Why we chose the protocols below (Causality)
Structural Feature
Potential Hazard
Operational Implication
Nitro Group (-NO₂)
Dermal Permeation & Sensitization. Nitro-aromatics are lipophilic; they penetrate standard latex rapidly.
Mandate: Double-gloving (Nitrile/Laminate). Latex is forbidden.
Note: Cotton lab coats absorb nitro-aromatics, creating a secondary exposure source. Use disposable sleeves if working with large quantities.
Operational Protocols: Step-by-Step
Experiment 1: Safe Weighing & Transfer
Goal: Transfer 500mg without generating airborne particulate.
Preparation: Place an antistatic mat or use an ionizing gun inside the fume hood. Dry organic powders accumulate static charge, causing them to "jump" off spatulas.
Taring: Place the receiving vessel (flask) on the balance inside the hood. Tare.
Transfer: Use a disposable antistatic weighing boat.
Technique: Do not pour.[1] Use a micro-spatula to transfer small amounts.
Solvation (The "Wet-Down" Rule):
NEVER add powder to a vortexing solvent (aerosol risk).
ALWAYS add the solvent gently down the side of the vessel containing the powder to wet it without displacing air rapidly.
Decontamination: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing. Dispose of the wipe as hazardous solid waste.
Experiment 2: Solubilization & Reaction Setup
Goal: Dissolve in DMSO/DMF for biological assay or synthesis.
Vessel Selection: Use a septum-capped vial (scintillation vial or round-bottom flask).
Addition: Inject solvent through the septum if possible (closed system). If open addition is necessary, ensure the hood sash is at the lowest working position.
Dissolution: Sonicate or magnetically stir.
Warning: Nitro-aromatics can be thermally sensitive. Monitor temperature. Do not heat above 40°C without checking thermal stability (DSC data).
Emergency Response & Disposal Logic
Spill Response (Solid Powder)
Do not use a brush/broom (generates dust).
Evacuate: Clear the immediate area (3-meter radius).
PPE Up: Don P100 respirator and double gloves.
Cover: Gently lay a solvent-dampened paper towel (Ethanol) over the powder to dampen it.
Collect: Scoop the damp mass into a wide-mouth waste jar.
Clean: Wash surface with 10% soap solution, then water.
Waste Disposal[1][4]
Solid Waste: Segregate into "Cytotoxic/Potent Solid Waste" bins for High-Temperature Incineration .
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on solvent. Do not mix with oxidizers (e.g., Nitric Acid waste) due to the nitro group's potential reactivity.
Visualizations
Diagram 1: PPE Selection Logic (Control Banding)
Caption: Decision matrix for selecting PPE based on the physical state and handling quantity of the nitro-pyrazole intermediate.
Caption: Step-by-step containment and neutralization protocol for dry powder spills.
[1]
References
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. (Read-Across Logic for Nitro-aromatics).
[Link]
PubChem. Compound Summary: 1-(3-nitro-4-piperidin-1-ylphenyl)ethanone (Structural Analog for Hazard Inference).
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (Control Banding).
[Link]